CK-963
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H36N6O5S |
|---|---|
分子量 |
556.7 g/mol |
IUPAC 名称 |
N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]-3-pyridinyl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C27H36N6O5S/c1-18-12-19(2)17-33(16-18)26-5-4-21(15-28-26)31-39(35,36)25-13-22-23(29-20(3)30-27(22)34)14-24(25)38-11-8-32-6-9-37-10-7-32/h4-5,13-15,18-19,31H,6-12,16-17H2,1-3H3,(H,29,30,34)/t18-,19-/m1/s1 |
InChI 键 |
PWDGOAJDNRTIMX-RTBURBONSA-N |
手性 SMILES |
C[C@@H]1C[C@H](CN(C1)C2=NC=C(C=C2)NS(=O)(=O)C3=C(C=C4C(=C3)C(=O)NC(=N4)C)OCCN5CCOCC5)C |
规范 SMILES |
CC1CC(CN(C1)C2=NC=C(C=C2)NS(=O)(=O)C3=C(C=C4C(=C3)C(=O)NC(=N4)C)OCCN5CCOCC5)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CK-963
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CK-963 is a novel, selective cardiac troponin activator designed to enhance cardiac contractility. This document provides a comprehensive overview of its mechanism of action, supported by preclinical data. This compound directly targets the cardiac troponin complex, a key regulatory component of the sarcomere, sensitizing it to calcium. This action increases myocardial contractility without significantly altering intracellular calcium concentrations, a mechanism that distinguishes it from traditional inotropic agents and suggests a potentially favorable cardiac energetic profile. This guide synthesizes the available quantitative data, details the experimental methodologies used to elucidate its mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective Cardiac Troponin Activation
This compound's primary mechanism of action is the direct activation of the cardiac troponin complex.[1][2][3] It selectively binds to a component of the cardiac thin filament, enhancing the myofilament's response to calcium.[1][2][3] This "calcium sensitization" leads to an increase in the rate of myosin adenosine triphosphate (ATP) hydrolysis by cardiac myofibrils, resulting in augmented cardiac muscle contraction.[4]
A key feature of this compound is its selectivity for cardiac muscle over skeletal and smooth muscle.[1] Furthermore, it has been specifically optimized to eliminate inhibitory activity against phosphodiesterase-3 (PDE-3), a common off-target effect of other inotropic agents that can lead to undesirable side effects.[1][2][3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Biochemical and Biophysical Properties
| Parameter | Value | Assay | Source |
| Dissociation Constant (Kd) | 11.5 ± 3.2 μM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |
| Biochemical Potency (AC40) | 0.7 μM | Cardiac Myofibril ATPase Assay | [1] |
| PDE-3 Inhibition | No significant activity | PDE-3 Assay | [4] |
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties in Rats
| Parameter | Value | Assay/Model | Source |
| Unbound Plasma Concentration for 40% increase in Fractional Shortening | 1.2 μM | In Vivo Echocardiography | [1] |
| Maximum Increase in Fractional Shortening | Up to 95% | In Vivo Echocardiography | [2][3] |
| Clearance | < 25% of hepatic blood flow | Intravenous administration | [1] |
| Half-life (t1/2) | 0.6 to 2.3 hours | Intravenous administration | [1] |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are described below.
High-Throughput Cardiac Myofibril ATPase Assay
This assay was central to the discovery and optimization of this compound.
Objective: To identify and characterize compounds that directly activate the cardiac sarcomere by measuring the rate of ATP hydrolysis.
Methodology:
-
Preparation of Cardiac Myofibrils: Cardiac myofibrils were isolated from bovine or rat hearts.
-
Assay Conditions: The ATPase activity of the cardiac myofibrils was measured in the presence of varying concentrations of this compound and controlled free calcium concentrations.
-
Data Analysis: The rate of ATP hydrolysis was determined, and the concentration of this compound required to produce 40% of the maximal activation (AC40) was calculated to determine biochemical potency.[1]
Isothermal Titration Calorimetry (ITC)
ITC was employed to confirm the direct binding of this compound to its target.
Objective: To measure the thermodynamic parameters of the interaction between this compound and the cardiac troponin complex.
Methodology:
-
Sample Preparation: A cardiac troponin chimera (cNTnC–TnI) was placed in the sample cell of the microcalorimeter.[1] this compound was loaded into the injection syringe. Both solutions were in identical buffers to minimize heats of dilution.
-
Titration: this compound was titrated into the sample cell in a series of small injections.
-
Data Acquisition: The heat released or absorbed during the binding reaction was measured after each injection.
-
Data Analysis: The resulting data were fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1]
Rat Cardiomyocyte Fractional Shortening Assay
This cell-based assay was used to assess the functional consequences of this compound treatment on cardiac muscle cells.
Objective: To determine the effect of this compound on the contractility of isolated adult rat cardiomyocytes.
Methodology:
-
Cell Isolation: Cardiomyocytes were isolated from adult Sprague-Dawley rats.
-
Treatment: The isolated cardiomyocytes were treated with this compound.
-
Measurement: The extent of cell shortening (fractional shortening) during contraction was measured, often using video microscopy.
-
Calcium Imaging: In some experiments, intracellular calcium concentrations were simultaneously measured using fluorescent calcium indicators to confirm that the increased contractility was not due to an increase in the calcium transient.[2][3]
In Vivo Echocardiography in Rats
This in vivo study was conducted to evaluate the effects of this compound on cardiac function in a living animal model.
Objective: To assess the impact of this compound on cardiac contractility in anesthetized rats.
Methodology:
-
Animal Model: Anesthetized male Sprague-Dawley rats were used.[1]
-
Drug Administration: this compound was administered via continuous or stepwise intravenous infusion.[1]
-
Echocardiography: Transthoracic echocardiography was performed to obtain images of the heart.
-
Primary Endpoint: Left ventricular fractional shortening (LVFS), the percentage change in the left ventricular diameter during the cardiac cycle, was the primary measure of cardiac contractility.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma concentrations of this compound were measured at various time points and correlated with the changes in LVFS.[1]
Conclusion
This compound is a selective cardiac troponin activator that enhances myocardial contractility through a calcium sensitization mechanism. Preclinical studies have demonstrated its ability to directly bind to the cardiac troponin complex, increase the ATPase activity of cardiac myofibrils, and augment cardiac function in vivo without causing a significant increase in intracellular calcium. The data presented in this guide provide a strong foundation for the continued investigation and development of this compound as a potential therapeutic agent for cardiovascular diseases characterized by reduced cardiac contractility.
References
An In-depth Technical Guide to the Cardiac Troponin Activation Pathway of CK-963
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cardiac troponin activator CK-963, detailing its mechanism of action, key experimental findings, and the methodologies used in its preclinical evaluation.
Introduction
This compound is a novel small molecule designed to directly activate the cardiac troponin complex, a key regulatory component of the cardiac sarcomere. It was developed as a selective cardiac troponin activator with the aim of enhancing cardiac contractility without the undesirable off-target effects associated with previous inotropic agents, such as phosphodiesterase-3 (PDE-3) inhibition.[1][2][3] The development of this compound stemmed from high-throughput screening of a cardiac myofibril ATPase assay, which identified initial hits that increased cardiomyocyte fractional shortening without altering intracellular calcium concentrations.[1][2][3] Subsequent medicinal chemistry optimization led to the discovery of this compound, a compound with improved solubility and potency, and devoid of significant PDE-3 inhibitory activity.[1][2][3]
Mechanism of Action
This compound exerts its inotropic effect by directly binding to the cardiac troponin complex.[1] This interaction sensitizes the sarcomere to calcium, meaning that for a given concentration of intracellular calcium, there is an increased activation of the myofilaments, leading to enhanced force production and cardiac contractility.
The proposed signaling pathway for this compound is as follows:
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data regarding its biochemical and in vivo activity. These findings are summarized in the tables below for ease of comparison.
Table 1: Biochemical and Biophysical Properties of this compound
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 11.5 ± 3.2 μM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |
| Cardiac Myofibril AC40 | 0.7 μM | Cardiac Myofibril ATPase Assay | [1][2] |
| PDE-3 Inhibition | No significant activity | PDE-3 Assay | [1][2][4] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats
| Parameter | Unbound Plasma Concentration | Effect | Method | Source |
| Fractional Shortening Increase | 0.4 μM | ~10% increase | Echocardiography | [1][2] |
| Fractional Shortening Increase | 1.2 μM | 40% increase | Echocardiography | [1][2] |
| Maximum Fractional Shortening Increase | ~100 μM (total plasma concentration) | Nearly 100% increase | Echocardiography | [1][2] |
Table 3: Pharmacokinetic Properties of this compound in Rats (IV Dosing)
| Parameter | Value | Source |
| Clearance | < 25% of hepatic blood flow | [1][2] |
| Half-life (t1/2) | 0.6 to 2.3 hours | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are outlined below.
Isothermal Titration Calorimetry (ITC)
This biophysical assay was used to confirm the direct binding of this compound to a component of the cardiac troponin complex.
Objective: To determine the binding affinity (dissociation constant, Kd) of this compound to a cardiac troponin chimera.
Methodology:
-
A chimeric protein consisting of the N-terminal lobe of cardiac troponin C (cNTnC) and the switch region of cardiac troponin I (cTnI) is expressed and purified.
-
The ITC instrument is equilibrated at a constant temperature.
-
The sample cell is filled with the cNTnC-cTnI chimera solution.
-
The injection syringe is filled with a solution of this compound.
-
A series of small, sequential injections of this compound into the sample cell are performed.
-
The heat change associated with each injection is measured by the instrument.
-
The resulting data of heat change versus molar ratio of ligand to protein is fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1]
Caption: Workflow for Isothermal Titration Calorimetry.
Cardiac Myofibril ATPase Assay
This biochemical assay was central to the discovery and optimization of this compound, providing a measure of the compound's ability to activate the contractile machinery of the heart.
Objective: To determine the potency of this compound in activating the ATPase activity of cardiac myofibrils, which is a surrogate for muscle contraction.
Methodology:
-
Cardiac myofibrils are isolated from bovine or rat ventricular tissue.
-
An NADH-coupled enzymatic assay is used to measure ATPase activity. This assay links the hydrolysis of ATP to the oxidation of NADH, which can be monitored spectrophotometrically.
-
The assay is performed at a submaximal free calcium concentration to allow for the detection of calcium-sensitizing effects.
-
Increasing concentrations of this compound are added to the myofibril suspension.
-
The rate of NADH oxidation is measured, which is proportional to the ATPase activity of the myofibrils.
-
The concentration of this compound that produces 40% of the maximal activation (AC40) is determined.[5]
Caption: Workflow for Cardiac Myofibril ATPase Assay.
In Vivo Echocardiography in Rats
This in vivo study was crucial for evaluating the pharmacodynamic effects of this compound on cardiac function in a living animal model.
Objective: To assess the effect of this compound on cardiac contractility in anesthetized rats.
Methodology:
-
Male Sprague-Dawley rats are anesthetized.[2]
-
A baseline echocardiogram is performed to measure cardiac parameters, with left ventricular fractional shortening (LVFS) being the primary readout for contractility.[1][2]
-
This compound is administered via continuous or stepwise intravenous infusion at varying doses.[1][2]
-
Echocardiographic measurements are taken throughout the infusion period.[1][2]
-
Blood samples are collected at various time points to determine the plasma concentration of this compound.
-
The change in LVFS from baseline is correlated with the total and unbound plasma concentrations of this compound.[1][2]
Caption: Workflow for In Vivo Echocardiography in Rats.
Conclusion
This compound is a potent and selective cardiac troponin activator that enhances cardiac contractility through a direct interaction with the cardiac thin filament.[1] Preclinical studies have demonstrated its ability to increase fractional shortening in a dose-dependent manner in rats, without the confounding effects of PDE-3 inhibition.[1][2][3] The data presented in this guide provide a strong rationale for the further investigation of selective cardiac troponin activators as a potential therapeutic strategy for cardiovascular conditions characterized by reduced cardiac contractility. While this compound itself may have been a tool for preclinical discovery, it has paved the way for the development of other structurally distinct cardiac troponin activators, such as nelutroctiv, which have advanced into clinical evaluation.[1]
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel cardiac troponin activators using fluorescence polarization-based high throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Target of CK-963
For Researchers, Scientists, and Drug Development Professionals
Abstract
CK-963 is a novel small molecule that has been identified as a direct and selective cardiac troponin activator.[1][2][3][4] This document provides a comprehensive technical overview of the biological target of this compound, its mechanism of action, and the key experimental data supporting these findings. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
The Biological Target: Cardiac Troponin Complex
The primary biological target of this compound is the cardiac troponin complex .[1][2][3] This complex is a heterotrimeric protein assembly located on the actin thin filament of cardiac muscle and plays a crucial role in the regulation of muscle contraction. The three subunits of the troponin complex are:
-
Troponin C (TnC): The calcium-binding subunit.
-
Troponin I (TnI): The inhibitory subunit that prevents myosin from binding to actin in the absence of calcium.
-
Troponin T (TnT): The subunit that anchors the troponin complex to tropomyosin.
This compound exerts its pharmacological effect by directly interacting with the cardiac troponin complex, specifically a chimera containing the calcium-sensing and myosin-gating components.[1] This interaction leads to an allosteric modulation of the complex, enhancing its sensitivity to calcium.
Mechanism of Action: Calcium Sensitization
This compound acts as a calcium sensitizer .[5] Unlike traditional inotropic agents that increase intracellular calcium concentration, this compound enhances the contractile force of the heart muscle at a given level of calcium. The proposed mechanism of action involves the following steps:
-
Binding to Cardiac Troponin: this compound directly binds to the cardiac troponin complex.
-
Conformational Change: This binding induces a conformational change in the troponin complex.
-
Increased Calcium Affinity: The conformational change increases the affinity of troponin C for calcium.
-
Enhanced Myosin-Actin Interaction: This leads to a more sustained interaction between myosin and actin, resulting in increased cardiac contractility.
This mechanism of action is advantageous as it avoids the potential adverse effects associated with elevated intracellular calcium levels, such as arrhythmias and increased myocardial oxygen demand. Studies have shown that this compound increases cardiomyocyte fractional shortening without altering intracellular calcium concentrations.[2][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from biochemical and in vivo studies.
Table 1: Binding Affinity and Biochemical Potency
| Parameter | Value | Assay |
| Dissociation Constant (Kd) | 11.5 ± 3.2 μM | Isothermal Titration Calorimetry (ITC) with a cardiac troponin chimera |
| Cardiac Myofibril AC40 | 0.7 μM | Cardiac Myofibril ATPase Assay |
Table 2: In Vivo Pharmacodynamics in Rats
| Parameter | Unbound Plasma Concentration | Total Plasma Concentration | Effect |
| Increase Fractional Shortening by ~10% | 0.4 μM | 9.5 μM | Increased cardiac contractility |
| Increase Fractional Shortening by 40% | 1.2 μM | - | Increased cardiac contractility |
Table 3: Rat Pharmacokinetic Properties (Intravenous Dosing)
| Parameter | Value |
| Clearance | < 25% of hepatic blood flow |
| Half-life (t1/2) | 0.6 to 2.3 hours |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This biophysical technique was employed to confirm the direct binding of this compound to its target and to determine the binding affinity.
-
Materials:
-
This compound
-
Purified cardiac troponin chimera (cNTnC–TnI)
-
ITC instrument
-
Appropriate buffer solution
-
-
Method:
-
A solution of the cardiac troponin chimera was placed in the sample cell of the calorimeter.
-
A solution of this compound was loaded into the injection syringe.
-
A series of small injections of the this compound solution were made into the sample cell.
-
The heat change associated with each injection, resulting from the binding interaction, was measured.
-
The data was analyzed to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Cardiac Myofibril ATPase Assay
This biochemical assay was used to assess the functional effect of this compound on the contractile machinery of the heart.
-
Materials:
-
Isolated cardiac myofibrils
-
This compound at various concentrations
-
ATP
-
Calcium solutions at varying concentrations
-
Phosphate detection reagent
-
-
Method:
-
Cardiac myofibrils were incubated with different concentrations of this compound.
-
The ATPase reaction was initiated by the addition of ATP at various calcium concentrations.
-
The rate of ATP hydrolysis was determined by measuring the amount of inorganic phosphate released over time.
-
The concentration of this compound that produced a 40% increase in the ATPase rate (AC40) was calculated.
-
In Vivo Echocardiography in Rats
This non-invasive imaging technique was used to evaluate the effect of this compound on cardiac function in a living animal model.
-
Subjects:
-
Male Sprague-Dawley rats
-
-
Method:
-
Rats were anesthetized and baseline echocardiographic measurements were taken.
-
This compound was administered intravenously.
-
Echocardiographic measurements, including left ventricular fractional shortening (LVFS), were recorded at various time points after drug administration.
-
Blood samples were collected to determine the plasma concentration of this compound.
-
The relationship between the plasma concentration of this compound and the change in LVFS was analyzed.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling CK-963: A Novel Cardiac Troponin Activator for Enhanced Myocardial Contractility
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of CK-963, a novel, selective cardiac troponin activator. This compound represents a promising therapeutic agent for conditions associated with reduced cardiac contractility by directly targeting the sarcomere, the fundamental contractile unit of heart muscle. This document details the mechanism of action, key experimental data, and the synthetic methodology of this compound.
Introduction: A New Approach to Inotropy
Heart failure is a debilitating condition often characterized by the heart's inability to pump blood effectively. Traditional inotropic agents, which increase intracellular calcium concentrations, have been associated with adverse effects such as arrhythmias and increased myocardial oxygen consumption. This compound emerges from a therapeutic strategy aimed at directly enhancing the contractility of the cardiac sarcomere without altering intracellular calcium levels. This is achieved through the direct activation of cardiac troponin, a key regulatory protein complex in muscle contraction. The development of this compound stemmed from the optimization of initial high-throughput screening (HTS) hits, focusing on improving solubility and eliminating off-target effects, such as phosphodiesterase-3 (PDE-3) inhibition.[1][2][3][4]
Discovery and Mechanism of Action
The journey to this compound began with a high-throughput screening of a cardiac myofibril ATPase assay, which identified initial hit compounds.[3][4] These early compounds demonstrated the ability to increase the force of cardiac muscle contraction without increasing intracellular calcium concentrations, a mechanism known as calcium sensitization.[1][5] Further investigation revealed that the biological target was the cardiac thin filament, specifically the cardiac troponin complex.[1][3][4]
Medicinal chemistry efforts focused on optimizing the initial hits to enhance potency, improve solubility, and remove undesirable off-target activities, particularly PDE-3 inhibition, which is a common liability of other calcium sensitizers.[2] This optimization process led to the discovery of this compound, a compound with sub-micromolar biochemical potency and selectivity against skeletal and smooth muscle.[1][2]
Signaling Pathway: Calcium Sensitization
The primary mechanism of action of this compound is the sensitization of the cardiac troponin complex to calcium. By binding to a chimera of cardiac troponin C and troponin I, this compound stabilizes the calcium-bound state of troponin C, leading to a more sustained interaction between actin and myosin and, consequently, an increase in the force of contraction.
Caption: Signaling pathway of this compound-mediated calcium sensitization in cardiac muscle.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Biochemical Potency (AC40) | 0.7 μM | Concentration needed to increase the cardiac myofibril ATPase rate by 40%.[2] |
| Dissociation Constant (Kd) | 11.5 ± 3.2 μM | Binding affinity to a cardiac troponin chimera (cNTnC–TnI) determined by Isothermal Titration Calorimetry.[1][2][3][4] |
| PDE-3 Inhibition (IC50) | >30 μM | Demonstrates selectivity against phosphodiesterase-3.[5] |
Table 2: In Vivo Pharmacodynamics in Rats
| Parameter | Unbound Plasma Concentration | Total Plasma Concentration | Effect |
| Fractional Shortening Increase | 0.4 μM | 9.5 μM | ~10% increase in Left Ventricular Fractional Shortening (LVFS).[1][2] |
| Fractional Shortening Increase | 1.2 μM | - | ~40% increase in LVFS.[1][2] |
Table 3: Pharmacokinetic Profile of this compound in Rats (0.5 mg/kg IV)
| Parameter | Value |
| Clearance | < 25% of hepatic blood flow |
| Half-life (t1/2) | 0.6 - 2.3 hours |
| Data from a class of compounds including this compound.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Cardiac Myofibril ATPase Assay
This high-throughput assay was central to the discovery of the initial hits and the optimization of this compound.
Objective: To measure the effect of compounds on the ATPase activity of cardiac myofibrils, which is a direct measure of the contractile state.
Methodology:
-
Preparation of Myofibrils: Cardiac myofibrils are isolated from rat ventricular tissue.
-
Assay Conditions: The assay is conducted in a buffer solution containing ATP and varying concentrations of free calcium.
-
Measurement: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate, typically using a colorimetric method.
-
Data Analysis: The concentration-response curve is plotted to determine the AC40 value, the concentration of the compound that produces 40% of the maximal activation.[2]
Isothermal Titration Calorimetry (ITC)
ITC was employed to confirm the direct binding of this compound to its target.
Objective: To measure the thermodynamic parameters of the binding interaction between this compound and the cardiac troponin complex.
Methodology:
-
Sample Preparation: A solution of a cardiac troponin chimera (cNTnC–TnI) is placed in the sample cell of the calorimeter.[1] A solution of this compound is loaded into the injection syringe.
-
Titration: The this compound solution is injected in small aliquots into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The binding isotherm is fitted to a suitable model to determine the dissociation constant (Kd), stoichiometry, and other thermodynamic parameters.[1]
Rat Echocardiography
This in vivo study was performed to assess the effect of this compound on cardiac function.
Objective: To measure the changes in cardiac contractility in anesthetized rats following the administration of this compound.
Methodology:
-
Animal Model: Anesthetized Sprague-Dawley rats are used.[1]
-
Drug Administration: this compound is administered via continuous or stepwise infusion.[1]
-
Echocardiographic Measurements: Transthoracic echocardiography is used to measure cardiac dimensions and function. The primary endpoint is the Left Ventricular Fractional Shortening (LVFS), calculated from the left ventricular end-diastolic and end-systolic diameters.[1][2]
-
Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentration of this compound.
-
Data Analysis: The change in LVFS is correlated with the total and unbound plasma concentrations of this compound.[1][2]
Experimental Workflow Visualization
The overall process from initial screening to in vivo validation is depicted below.
Caption: The workflow from high-throughput screening to in vivo evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A general outline of the synthesis is provided below.
The synthesis commences with an acid-catalyzed cyclization of a commercially available aminoester to form a quinazolinone intermediate.[1][2] This is followed by the installation of a sulfonyl chloride group in a two-step sequence involving a palladium-catalyzed cross-coupling reaction with benzyl mercaptan, followed by treatment with N-chlorosuccinimide (NCS) and acetic acid.[1][2] The final step is the coupling of the sulfonyl chloride with the appropriate amine to yield this compound.[1]
General Procedure for Sulfonamide Synthesis
To a vial containing the desired amine (1.2 equivalents) in dimethylformamide (DMF), pyridine (2.0 equivalents) is added, followed by the sulfonyl chloride. The reaction is stirred for 1-24 hours. The product is then concentrated and purified using reverse-phase high-performance liquid chromatography (HPLC).[1]
Logical Relationship in Medicinal Chemistry Optimization
The optimization of the initial hits to this compound involved a logical progression of structural modifications to improve key drug-like properties.
Caption: Logical progression of the medicinal chemistry efforts leading to this compound.
Conclusion
This compound is a potent and selective cardiac troponin activator that enhances myocardial contractility through a calcium sensitization mechanism. Its discovery and development represent a significant advancement in the pursuit of novel therapies for heart failure. The favorable in vitro and in vivo profiles of this compound, particularly its lack of significant PDE-3 inhibition, underscore its potential as a therapeutic candidate with an improved safety profile over existing inotropic agents. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CK-963: A Novel Cardiac Troponin Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-963 is a novel small molecule that has emerged as a potent and selective activator of cardiac troponin C (cTnC).[1][2] Developed as a potential therapeutic agent for conditions characterized by reduced cardiac contractility, such as heart failure, this compound enhances the calcium sensitivity of the cardiac sarcomere, leading to increased myocardial contractility.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name N-(6-((3R,5R)-3,5-dimethylpiperidin-1-yl)pyridin-3-yl)-2-methyl-7-(2-morpholinoethoxy)-4-oxo-3,4-dihydroquinazoline-6-sulfonamide.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H36N6O5S | [1] |
| Molecular Weight | 556.68 g/mol | [1] |
| CAS Number | 2851991-63-2 | [1] |
| Appearance | Pale beige solid | [4] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
Mechanism of Action
This compound exerts its inotropic effect by directly binding to cardiac troponin C, a key regulatory protein in the cardiac sarcomere.[1][3] The binding of this compound to cTnC enhances the affinity of the troponin complex for calcium ions. This sensitization to calcium leads to a conformational change in the troponin-tropomyosin complex, which in turn exposes more myosin-binding sites on the actin filament. Consequently, a greater number of cross-bridges are formed between actin and myosin during each cardiac cycle, resulting in increased force of contraction without a significant increase in intracellular calcium concentration.[2][3]
Signaling Pathway of Cardiac Muscle Contraction and the Role of this compound
Caption: Signaling pathway of cardiac muscle contraction highlighting the action of this compound.
Pharmacological Effects
In vitro and in vivo studies have demonstrated the efficacy of this compound in enhancing cardiac contractility.
In Vitro Effects
This compound has been shown to be a direct activator of cardiac troponin with a Ki of 11.5 μM.[1][2] Isothermal calorimetry studies confirmed a direct interaction between this compound and a cardiac troponin chimera with a dissociation constant (Kd) of 11.5 ± 3.2 μM.[5]
In Vivo Effects
In studies involving Sprague-Dawley rats, intravenous administration of this compound resulted in a concentration-dependent increase in cardiac fractional shortening, with increases of up to 95%.[5] A 10% increase in fractional shortening was observed at a total plasma concentration of 9.5 μM and an unbound plasma concentration of 0.4 μM.[1] The unbound plasma concentration required to achieve a 40% increase in fractional shortening was 1.2 μM.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H36N6O5S |
| Molecular Weight | 556.68 |
| CAS Number | 2851991-63-2 |
Table 2: In Vitro Activity
| Parameter | Value | Target/System |
|---|---|---|
| Ki | 11.5 μM | Cardiac Troponin C (cTnC) |
| Dissociation Constant (Kd) | 11.5 ± 3.2 μM | Cardiac Troponin Chimera |
| Cardiac Myofibril AC40 | 0.7 μM | Biochemical Potency |
Table 3: In Vivo Pharmacodynamics (Rat Model)
| Parameter | Concentration (Unbound) | Effect |
|---|---|---|
| Increase Fractional Shortening by 10% | 0.4 μM | Increased Cardiac Contractility |
| Increase Fractional Shortening by 40% | 1.2 μM | Increased Cardiac Contractility |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound. For complete, detailed protocols, readers are encouraged to consult the primary literature.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process.[4] A general outline is as follows:
-
Formation of the Quinazolinone Core: Acid-catalyzed cyclization of a commercially available aminoester provides the initial quinazolinone structure.[4]
-
Installation of the Sulfonyl Chloride: This is achieved in two steps involving a palladium-catalyzed cross-coupling reaction with benzyl mercaptan, followed by treatment with N-chlorosuccinimide (NCS) and acetic acid.[4]
-
Sulfonamide Formation: The sulfonyl chloride is coupled with an appropriate amine in the presence of pyridine.[1]
-
Final Assembly: The final step involves a nucleophilic aromatic substitution (SNAr) reaction of an aryl fluoride with 2-morpholinoethan-1-ol using sodium hydride as a base to yield this compound.[1][4]
Cardiac Myofibril ATPase Assay
This assay is used to determine the biochemical potency of compounds that modulate the actin-myosin interaction.
-
Preparation of Myofibrils: Cardiac myofibrils are isolated from bovine cardiac tissue.
-
Assay Conditions: The assay is performed at a pH of 6.8 using a monopotassium phosphate buffer system.[4]
-
Measurement: The rate of ATP hydrolysis is measured in the presence of varying concentrations of the test compound. The concentration at which a 40% activation of the ATPase activity is observed (AC40) is determined.
Isothermal Titration Calorimetry (ITC)
ITC is employed to confirm the direct binding of this compound to its target and to determine the binding affinity.
-
Protein and Ligand Preparation: A purified cardiac troponin chimera (cNTnC–TnI) is used as the target protein. A solution of this compound is prepared in a matching buffer.
-
Titration: The this compound solution is titrated into the protein solution in a microcalorimeter.
-
Data Analysis: The heat changes upon each injection are measured and used to calculate the dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS). For this compound, the measured Kd was 11.5 ± 3.2 μM, with an enthalpy change of -10.3 ± 2.1 kcal/mol and an entropy change of -12.0 ± 7.5 kcal/(K·mol).[1]
In Vivo Assessment of Cardiac Function in Rats
Echocardiography in anesthetized rats is used to evaluate the pharmacodynamic effects of this compound on cardiac function.[1]
Caption: General workflow for the in vivo assessment of this compound in rats.
-
Animal Model: Male Sprague-Dawley rats are used.[4]
-
Anesthesia: The animals are anesthetized for the duration of the experiment.
-
Drug Administration: this compound is administered intravenously via continuous or stepwise infusion.[1]
-
Echocardiography: Transthoracic echocardiography is performed to obtain M-mode images of the left ventricle.
-
Measurement: The primary pharmacodynamic readout is the left ventricular fractional shortening (LVFS), which is calculated from the left ventricular internal diameters in diastole and systole.[1]
-
Pharmacokinetic/Pharmacodynamic Analysis: Plasma concentrations of this compound are measured at various time points and correlated with the changes in LVFS.[1]
Conclusion
This compound is a promising cardiac troponin activator with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Its ability to increase cardiac contractility without directly altering intracellular calcium levels presents a potentially favorable therapeutic profile for the treatment of heart failure. The data summarized in this technical guide provide a solid foundation for further research and development of this compound and other molecules in its class. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and data.
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
solubility and stability of CK-963 in DMSO
An In-depth Technical Guide on the Solubility and Stability of CK-963 in DMSO
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with its mechanism of action and relevant experimental protocols. This compound is a novel cardiac troponin activator that has demonstrated the ability to increase cardiac contractility.[1][2] This document summarizes key technical data and provides detailed methodologies for its application in a research setting.
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO, making it a suitable solvent for the preparation of stock solutions for in vitro and in vivo studies.[3][4]
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL | Ultrasonic assistance is required to achieve this concentration.[3] |
| Molar Concentration | 179.64 mM | Based on a molecular weight of 556.68 g/mol .[3] |
| Formulation for In Vivo Studies | 100% DMSO | Used as a formulation vehicle for intravenous administration in rats.[1][4] |
Stability of this compound in DMSO
Proper storage of this compound in DMSO is crucial to maintain its integrity and activity. The following table outlines the recommended storage conditions.
| Storage Temperature | Duration | Special Conditions |
| -80°C | 6 months | Protect from light.[3] |
| -20°C | 1 month | Protect from light.[3] |
Mechanism of Action: Cardiac Troponin Activation
This compound functions as a cardiac troponin C (cTnC) activator.[3] It directly interacts with the cardiac troponin complex, a key regulatory component of the muscle sarcomere, to sensitize it to calcium.[1][5] This sensitization leads to an increase in cardiac contractility without a corresponding increase in intracellular calcium concentrations.[2] Isothermal calorimetry studies have confirmed a direct interaction between this compound and a cardiac troponin chimera with a dissociation constant (Ki) of 11.5 μM.[1][2][3][4]
Signaling pathway of this compound in cardiac muscle contraction.
Experimental Protocols
The following are summaries of key experimental protocols involving this compound.
In Vivo Pharmacokinetic Studies in Rats
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Key Findings: In these studies, this compound exhibited a clearance of less than 25% of hepatic blood flow and a half-life of 0.6 hours.[1][3][4]
Rat Echocardiography Assessment
-
Objective: To evaluate the in vivo efficacy of this compound on cardiac function.
-
Method: Echocardiography was used to measure changes in left ventricular fractional shortening (LVFS), an indicator of cardiac contractility.[1][4]
-
Results: this compound demonstrated concentration-dependent increases in cardiac fractional shortening of up to 95%.[2][4][6] An increase of approximately 10% in fractional shortening was observed at an unbound plasma concentration of 0.4 μM.[1][4]
Workflow for in vivo assessment of this compound.
Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm the direct binding of this compound to its target.
-
Methodology: ITC was used to measure the thermodynamic parameters of the interaction between this compound and a cardiac troponin chimera.[1][4]
-
Results: The study confirmed a direct interaction with a dissociation constant (Kd) of 11.5 ± 3.2 μM.[1][2][4] The binding was characterized by an enthalpy change (ΔH) of -10.3 ± 2.1 kcal/mol and an entropy change (ΔS) of -12.0 ± 7.5 cal/mol·K.[1]
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Foundational Research on Cardiac Troponin Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac troponin, a critical regulator of cardiomyocyte contraction, has emerged as a promising therapeutic target for conditions characterized by diminished cardiac contractility, such as heart failure. Cardiac troponin activators are a novel class of myotropic agents that enhance the sensitivity of the myofilaments to calcium, thereby augmenting cardiac muscle contraction without significantly increasing intracellular calcium concentrations, a mechanism that has been linked to adverse effects with traditional inotropes. This technical guide provides an in-depth overview of the foundational research on cardiac troponin activators, focusing on their mechanism of action, chemical classes, and the key experimental protocols used for their characterization. Quantitative data from seminal studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this evolving field.
Introduction: The Role of Cardiac Troponin in Muscle Contraction
The cardiac sarcomere, the fundamental contractile unit of the heart muscle, is composed of thick and thin filaments. The interaction between myosin on the thick filaments and actin on the thin filaments generates the force of contraction. This interaction is tightly regulated by the troponin complex, which is situated on the thin filament. The cardiac troponin complex consists of three subunits:
-
Troponin C (cTnC): The calcium-sensing subunit.[1]
-
Troponin I (cTnI): The inhibitory subunit that, in the absence of calcium, prevents the interaction between actin and myosin.[1]
-
Troponin T (cTnT): The subunit that anchors the troponin complex to tropomyosin and the thin filament.[1]
The process of cardiac muscle contraction is initiated by an increase in intracellular calcium concentration ([Ca²⁺]i).[2][3] Calcium binds to the regulatory N-terminal domain of cTnC, triggering a series of conformational changes within the troponin complex.[3][4] This leads to the movement of tropomyosin, exposing the myosin-binding sites on actin and allowing for cross-bridge cycling and subsequent muscle contraction.[4]
Cardiac troponin activators are small molecules designed to modulate the function of the troponin complex, primarily by increasing its sensitivity to calcium. This sensitization means that for a given concentration of calcium, there is a greater activation of the thin filament, leading to enhanced contractility. This mechanism is distinct from traditional inotropic agents that increase intracellular calcium levels, which can lead to arrhythmias and increased myocardial oxygen consumption.[5]
Mechanism of Action of Cardiac Troponin Activators
Cardiac troponin activators exert their effects by binding to the cardiac troponin complex and stabilizing its "active" conformation.[6] This stabilization enhances the interaction between cTnC and the "switch" region of cTnI, which is a key step in the activation of the thin filament.[6] By promoting this interaction, troponin activators effectively lower the calcium concentration required to initiate and sustain muscle contraction.[7]
Signaling Pathway of Cardiac Muscle Contraction and Troponin Activation
The following diagram illustrates the signaling cascade of cardiac muscle contraction and the point of intervention for cardiac troponin activators.
Caption: Signaling pathway of cardiac muscle contraction highlighting the role of calcium and the intervention point of cardiac troponin activators.
Classes of Cardiac Troponin Activators and Quantitative Data
Several classes of cardiac troponin activators have been identified and characterized. The following tables summarize key quantitative data for some of the foundational compounds.
Table 1: Binding Affinities of Cardiac Troponin Activators
| Compound | Target | Method | Dissociation Constant (KD) | Reference(s) |
| RPI-194 | Cardiac Troponin | Solution NMR, Stopped-flow fluorescence | 6–24 µM | [6] |
| RPI-194 | cNTnC (weak) | Solution NMR | 311 µM | [6] |
| CK-963 | Cardiac Troponin Chimera | Isothermal Titration Calorimetry (ITC) | 11.5 ± 3.2 μM | [5][8] |
| 3-mDPA | cChimera | Solution NMR | ~10 µM | [9] |
| Bepridil | cNTnC | - | 20 µM | [9] |
| Bepridil | cNTnC (in presence of cTnI switch peptide) | - | 80 µM | [9] |
Table 2: In Vitro and Ex Vivo Efficacy of Cardiac Troponin Activators
| Compound | Assay | Species | Parameter | Value | Reference(s) |
| RPI-194 (100 µM) | Skinned Cardiac Trabeculae | Mouse | pCa50 Shift | 5.68 to 5.96 | [6] |
| RPI-194 (100 µM) | Skinned Slow Skeletal Muscle Fibers | Mouse | pCa50 Shift | 6.28 to 6.99 | [6] |
| This compound | Cardiac Myofibril ATPase Assay | - | AC40 | 0.7 µM | [10] |
| Compound 2 | Cardiac Myofibril ATPase Assay | - | AC40 | <1 µM | [10] |
| TA1 | Isolated Bovine Myofibrils | Bovine | Myosin ATPase Activity | Increased | [11] |
| TA1 | Intact Mouse Papillary Fibers | Mouse | Calcium Sensitivity | Increased | [11] |
Table 3: In Vivo Efficacy of Cardiac Troponin Activators
| Compound | Model | Parameter | Effect | Reference(s) |
| This compound | Rat (Echocardiography) | Fractional Shortening | Concentration-dependent increase up to 95% | [8][10] |
| TA1 | Rat (Echocardiography) | Fractional Shortening | Dose-dependent increase | [7][11] |
Key Experimental Protocols
The characterization of cardiac troponin activators relies on a suite of specialized biochemical and biophysical assays. The following sections provide detailed methodologies for some of the most critical experiments.
Reconstitution of the Cardiac Troponin Complex
Objective: To prepare a functional cardiac troponin complex from its individual subunits (cTnC, cTnI, cTnT) for use in in vitro assays.
Generalized Protocol:
-
Protein Expression and Purification: Express recombinant human cTnC, cTnI, and cTnT, often in E. coli. Purify each subunit using standard chromatography techniques.
-
Denaturation and Mixing: Dissolve the purified subunits in a denaturing buffer, typically containing 6 M urea.
-
Stoichiometric Combination: Mix the subunits in a specific molar ratio (e.g., 1.2:1.0:1.2 of cTnC:cTnI:cTnT).
-
Renaturation by Dialysis: Gradually remove the denaturant by dialysis against a series of buffers with decreasing urea concentrations, allowing the complex to refold into its native conformation.
-
Purification of the Complex: Purify the reconstituted troponin complex using chromatography to separate it from any unassembled subunits.
-
Verification: Confirm the formation and integrity of the complex using techniques like SDS-PAGE and functional assays.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a troponin activator to the cardiac troponin complex.
Generalized Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified cardiac troponin complex (or a relevant chimera) in a suitable buffer (e.g., 50 mM HEPES, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10 mM CaCl₂). The typical protein concentration is in the low micromolar range (e.g., 25 µM).
-
Prepare a solution of the troponin activator in the exact same buffer at a concentration typically 10-20 times higher than the protein concentration.
-
Thoroughly degas both solutions.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 15°C or 25°C).
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, precise injections of the ligand solution into the sample cell while continuously monitoring the heat change.
-
Allow the system to reach thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. Calculate ΔG and ΔS from these values.
-
Stopped-Flow Fluorescence Spectroscopy
Objective: To measure the kinetics of calcium binding to and release from the cardiac troponin complex in the presence and absence of a troponin activator.
Generalized Protocol:
-
Protein Labeling: Covalently label a specific site on cTnC (e.g., T53C) with a fluorescent probe (e.g., IAANS) that changes its fluorescence properties upon calcium binding or conformational changes in the protein.
-
Reconstitution: Reconstitute the troponin complex using the fluorescently labeled cTnC.
-
Experiment Setup:
-
Use a stopped-flow instrument that can rapidly mix two solutions and monitor the fluorescence change over a short timescale (milliseconds).
-
For calcium release experiments, rapidly mix a solution of the calcium-saturated, labeled troponin complex (with or without the activator) with a solution containing a calcium chelator (e.g., 10 mM EGTA).
-
-
Data Acquisition: Record the change in fluorescence intensity over time immediately after mixing.
-
Data Analysis: Fit the fluorescence decay curve to an exponential function to determine the rate constant (k) of calcium release.
Skinned Cardiac Muscle Fiber/Trabeculae Force Measurement
Objective: To measure the effect of a troponin activator on the calcium sensitivity (pCa₅₀) and maximal force production of cardiac muscle.
Generalized Protocol:
-
Preparation of Skinned Fibers:
-
Isolate a small cardiac muscle bundle (trabecula or papillary muscle) from an animal heart (e.g., mouse, rat).
-
Chemically "skin" the muscle fibers using a detergent (e.g., Triton X-100) to permeabilize the cell membranes, which removes intracellular components but leaves the myofilament structure intact.
-
-
Mounting: Mount the skinned fiber between a force transducer and a motor.
-
Experimental Solutions: Prepare a series of activating solutions with precisely controlled free calcium concentrations (expressed as pCa, the negative logarithm of the free calcium concentration), with and without the troponin activator.
-
Force-pCa Relationship:
-
Sequentially expose the fiber to solutions of increasing calcium concentrations and record the steady-state isometric force at each concentration.
-
Repeat the procedure in the presence of the troponin activator.
-
-
Data Analysis:
-
Normalize the force at each pCa to the maximal force.
-
Plot the normalized force versus pCa and fit the data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of maximal force is produced) and the Hill coefficient (a measure of cooperativity). A leftward shift in the curve in the presence of the activator indicates calcium sensitization.
-
Experimental Workflow for Characterizing a Novel Cardiac Troponin Activator
The following diagram outlines a typical experimental workflow for the discovery and characterization of a novel cardiac troponin activator.
Caption: A generalized experimental workflow for the discovery and preclinical development of a cardiac troponin activator.
Conclusion and Future Directions
Foundational research has established cardiac troponin activators as a promising class of therapeutic agents for heart failure and other conditions of impaired cardiac contractility. Their unique mechanism of action, which involves sensitizing the myofilaments to calcium, offers potential advantages over traditional inotropes. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of novel troponin modulators.
Future research in this area will likely focus on:
-
Developing isoform-specific activators: Designing molecules that can selectively target cardiac troponin over skeletal muscle isoforms to minimize off-target effects.
-
Elucidating detailed structural mechanisms: Using advanced structural biology techniques to understand precisely how different classes of activators interact with the troponin complex.
-
Investigating long-term effects: Assessing the chronic effects of troponin activation on cardiac remodeling, energetics, and overall cardiac function.
-
Exploring therapeutic potential in other cardiomyopathies: Evaluating the efficacy of troponin activators in genetic and other forms of cardiomyopathy.
The continued exploration of the fundamental biology of the troponin complex and the development of innovative chemical matter will be crucial for translating the promise of cardiac troponin activation into effective clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule RPI-194 Stabilizes Activated Troponin to Increase the Calcium Sensitivity of Striated Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. Isolation of cardiac myocytes and measurement of myocyte shortening [protocols.io]
- 5. Structural Dynamics of C-domain of Cardiac Troponin I Protein in Reconstituted Thin Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Efficiency Preparation of Skinned Mouse Cardiac Muscle Strips from Cryosections for Contractility Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence titration and fluorescence stopped-flow studies on skeletal muscle troponin labeled with fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - SG [thermofisher.com]
Preliminary Investigation of CK-963: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary findings on CK-963, a novel cardiac troponin activator. The document synthesizes available preclinical data, focusing on its mechanism of action, quantitative effects, and the experimental methodologies employed in its initial investigation.
Core Mechanism of Action
This compound functions as a direct activator of the cardiac troponin complex.[1] Unlike traditional inotropic agents that modulate intracellular calcium concentrations, this compound enhances cardiac contractility by directly interacting with cardiac troponin.[1][2] This interaction sensitizes the sarcomere to calcium, leading to an increase in the force of contraction without a corresponding rise in intracellular calcium levels.[2] This targeted mechanism avoids the potential adverse effects associated with broader signaling pathway activation, such as those involving phosphodiesterase-3 (PDE-3) inhibition.[1][2][3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound.
References
The Pharmacology of CK-963: A Selective Cardiac Troponin Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of CK-963, a novel small molecule designed to enhance cardiac muscle contractility. This compound acts as a selective cardiac troponin activator, offering a potential new therapeutic approach for conditions characterized by reduced cardiac function. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used to characterize its activity, and provides visual representations of its signaling pathway and the experimental workflow employed in its evaluation.
Core Mechanism of Action
This compound directly targets the cardiac troponin complex, a key regulator of muscle contraction. Unlike traditional inotropic agents that increase intracellular calcium levels, this compound enhances the sensitivity of the myofilaments to calcium.[1][2] This mechanism of action is believed to improve cardiac contractility without the adverse effects associated with calcium overload, such as increased myocardial oxygen demand and potential for arrhythmias.
Biochemical and biophysical assays have confirmed that this compound directly interacts with a cardiac troponin chimera.[1][2][3][4] Its activity is specific to the cardiac thin filament, as it is only active in reconstituted sarcomere systems containing this component and shows selectivity against fast skeletal myofibrils and smooth muscle myosin.[1] Notably, this compound does not inhibit phosphodiesterase-3 (PDE-3), further distinguishing its pharmacological profile from other classes of inotropic agents.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Assay | Source |
| Dissociation Constant (Kd) vs. Cardiac Troponin Chimera | 11.5 ± 3.2 μM | Isothermal Titration Calorimetry (ITC) | [1][2][3][4] |
| Cardiac Myofibril AC40 | 0.7 μM | Cardiac Myofibril ATPase Assay | [3] |
Table 2: In Vivo Efficacy in a Rat Model
| Parameter | Unbound Plasma Concentration | Effect | Source |
| Increase LVFS by 10% | 0.4 μM | Increased Cardiac Contractility | [1][3] |
| Increase LVFS by 40% | 1.2 μM | Increased Cardiac Contractility | [3] |
| Maximum Effect | ~100 μM (total plasma concentration) | Nearly 100% increase in LVFS | [1][3] |
LVFS: Left Ventricular Fractional Shortening
Table 3: Pharmacokinetic Parameters in Rats (0.5 mg/kg IV dose)
| Parameter | Value | Source |
| Clearance | < 25% of hepatic blood flow | [3] |
| Half-life (t1/2) | 0.6 to 2.3 hours | [3] |
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound in enhancing cardiac muscle contraction.
Caption: Signaling pathway of this compound in cardiac myocytes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
High-Throughput Cardiac Myofibril ATPase Assay
This assay was utilized to identify activators of the cardiac sarcomere by measuring the rate of ATP hydrolysis by myosin.
-
Preparation of Cardiac Myofibrils: Bovine cardiac myofibrils are prepared from ventricular tissue.
-
Assay Buffer: A buffer containing varying free calcium concentrations is prepared using EGTA and CaCl2.
-
NADH-Coupled System: The ATPase activity is measured using a NADH-coupled enzymatic assay. The oxidation of NADH is monitored spectrophotometrically.
-
Procedure:
-
Cardiac myofibrils are incubated in the assay buffer at a submaximal calcium concentration (pCa 6-5.8).
-
This compound or control vehicle is added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The rate of NADH disappearance is measured over time to determine the ATPase activity.
-
-
Data Analysis: The concentration of this compound that produces a 40% increase in the ATPase rate (AC40) is calculated.
Isothermal Titration Calorimetry (ITC)
ITC was employed to confirm the direct binding of this compound to the cardiac troponin complex and to determine the binding affinity.
-
Protein and Ligand Preparation:
-
A cardiac troponin chimera (cNTnC–TnI) is purified and dialyzed against the ITC buffer.
-
This compound is dissolved in the same ITC buffer to ensure a precise match.
-
-
ITC Instrument Setup: The experiment is performed using an isothermal titration calorimeter. The sample cell contains the cardiac troponin chimera solution, and the injection syringe is filled with the this compound solution.
-
Titration: A series of small injections of the this compound solution into the sample cell are performed at a constant temperature.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of this compound to the troponin chimera. The dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH) of the binding interaction are determined by fitting the data to a suitable binding model.
In Vivo Rat Echocardiography and Pharmacokinetic Analysis
This study was conducted to evaluate the in vivo efficacy and pharmacokinetic profile of this compound in rats.
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Drug Administration: this compound is administered intravenously (IV) as a continuous or stepwise infusion.
-
Echocardiography:
-
Transthoracic echocardiography is performed on anesthetized rats at baseline and at various time points during and after drug infusion.
-
M-mode and 2D echocardiographic images of the left ventricle are acquired.
-
Left Ventricular Fractional Shortening (LVFS) is calculated as the primary pharmacodynamic endpoint to assess cardiac contractility.
-
-
Pharmacokinetic Sampling: Blood samples are collected at specified time points. Plasma is separated and stored for analysis.
-
Bioanalysis: The plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Pharmacokinetic parameters such as clearance and half-life are calculated from the plasma concentration-time data.
-
The relationship between unbound plasma concentrations of this compound and the change in LVFS is analyzed to determine the in vivo potency.
-
Experimental Workflow
The following diagram provides a logical representation of the preclinical experimental workflow for the characterization of this compound.
Caption: Preclinical experimental workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for CK-963 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-963 is a novel small molecule that acts as a selective cardiac troponin activator. It enhances cardiac contractility by increasing the sensitivity of the cardiac troponin complex to calcium, a mechanism distinct from traditional inotropic agents that modulate intracellular calcium levels.[1][2][3][4] This direct action on the sarcomere, without impacting cardiomyocyte calcium concentrations, suggests a potential therapeutic benefit for conditions of reduced cardiac contractility with a favorable energetic profile.[2][5][6] These application notes provide a comprehensive overview of the in vivo use of this compound in rat models, based on published preclinical studies.
Mechanism of Action
This compound directly targets the cardiac thin filament, specifically a component of the cardiac troponin regulatory complex.[1][3] Isothermal calorimetry studies have confirmed a direct interaction between this compound and a cardiac troponin chimera.[1][4][5] By sensitizing the troponin complex to calcium, this compound facilitates the conformational changes necessary for actin-myosin cross-bridge formation and subsequent muscle contraction, leading to an increase in cardiac contractility.[2][3] Notably, this mechanism of action does not involve an increase in intracellular calcium concentrations, which is a key differentiator from many existing inotropic drugs.[4][5][6]
Signaling Pathway
The signaling pathway for this compound's enhancement of cardiac contractility is direct and localized to the cardiac sarcomere.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound from in vivo studies in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Value | Conditions |
| Dose | 0.5 mg/kg | Intravenous (IV) |
| Formulation | 100% DMSO | - |
| Clearance (CL) | <25% of hepatic blood flow | - |
| Half-life (T½) | 0.6 - 2.3 hours | - |
| Volume of Distribution (Vd) | 3.8 L/kg | - |
| Plasma Protein Binding (% unbound) | 3.7% | - |
| Data sourced from[2] |
Table 2: Pharmacodynamic Effects of this compound on Left Ventricular Fractional Shortening (LVFS) in Anesthetized Sprague-Dawley Rats
| Total Plasma Concentration (µM) | Unbound Plasma Concentration (µM) | % Increase in LVFS from Baseline |
| 9.5 | 0.4 | ~10% |
| ~100 | Not specified | ~95-100% |
| Data sourced from[1][2] |
Experimental Protocols
The following protocols are based on published methodologies for the in vivo evaluation of this compound in rats.
Animal Model
-
Sex: Male
-
Anesthesia: Anesthesia is required for the duration of the infusion and echocardiographic measurements. Commonly used anesthetics for cardiovascular studies in rats include isoflurane or a combination of ketamine and xylazine. The specific anesthetic regimen should be chosen to minimize cardiovascular depression.
This compound Formulation and Administration
-
Formulation: For intravenous administration, this compound can be dissolved in 100% Dimethyl Sulfoxide (DMSO).[2] The solubility in DMSO is reported to be 100 mg/mL (179.64 mM).
-
Route of Administration: Intravenous (IV) infusion is the administration route used in published studies.[1][2] This can be performed via a catheterized tail vein or jugular vein.
-
Dosing Regimen: Both continuous and stepwise infusion protocols have been employed, with cumulative doses reaching up to 199 mg/kg.[1][2][3]
-
Note: Specific infusion rates and the detailed stepwise dosing increments and durations from the primary studies on this compound are not publicly available. Researchers should develop a study-specific infusion protocol based on the desired target plasma concentrations and the pharmacokinetic profile of the compound. A suggested starting point for a stepwise infusion could involve incremental dose escalations with sufficient time at each step to achieve a steady-state and allow for data acquisition.
-
Experimental Workflow for In Vivo Rat Study
Echocardiographic Assessment of Cardiac Function
-
Primary Endpoint: Left Ventricular Fractional Shortening (LVFS) is the main pharmacodynamic readout to assess the increase in cardiac contractility.[1][3]
-
Procedure:
-
Anesthetize the rat and place it in the appropriate position for transthoracic echocardiography.
-
Acquire M-mode images of the left ventricle at the level of the papillary muscles.
-
Measure the left ventricular internal diameter during diastole (LVIDd) and systole (LVIDs).
-
Calculate LVFS using the formula: LVFS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.
-
Obtain baseline measurements before the infusion of this compound.
-
Repeat measurements at regular intervals during the infusion to assess the time- and concentration-dependent effects of the compound.
-
Safety and Toxicology
Conclusion
This compound is a potent and selective cardiac troponin activator that has demonstrated significant increases in cardiac contractility in in vivo rat models. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and execute preclinical studies to further investigate the therapeutic potential of this compound and similar compounds. Careful consideration of the dosing regimen and comprehensive monitoring of cardiac function are essential for successful in vivo evaluation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of novel cardiac troponin activators using fluorescence polarization-based high throughput screening assays | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Utilizing CK-963 in Isolated Cardiomyocyte Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiomyocyte contractility is a fundamental aspect of cardiac function, and its modulation is a key therapeutic strategy for various cardiovascular diseases. CK-963 is a novel small molecule that has been identified as a direct and selective cardiac troponin activator.[1][2] Unlike traditional inotropic agents that increase intracellular calcium levels, this compound enhances cardiac contractility by sensitizing the cardiac troponin complex to calcium.[1][3] This mechanism offers the potential for a more targeted and safer inotropic therapy, avoiding the adverse effects associated with calcium overload, such as arrhythmias and increased myocardial oxygen consumption.
These application notes provide a comprehensive guide for utilizing this compound in isolated adult cardiomyocyte contractility assays. The protocols outlined below detail the procedures for isolating viable cardiomyocytes and for assessing the effects of this compound on key contractile parameters.
Mechanism of Action
This compound directly binds to the cardiac troponin complex, a key regulatory component of the thin filament in the cardiac sarcomere.[1][4] This binding event induces a conformational change in the troponin complex, increasing its sensitivity to calcium ions.[1] As a result, at any given intracellular calcium concentration, there is an enhanced interaction between actin and myosin, leading to increased force production and myocyte shortening. A significant advantage of this mechanism is the uncoupling of increased contractility from an increase in intracellular calcium transients.[1][4]
Data Presentation
The following table summarizes the quantitative effects of a direct cardiac troponin activator, a closely related precursor to this compound, on the contractility of isolated adult rat ventricular cardiomyocytes.[1] These data were obtained from experiments where cardiomyocytes were electrically stimulated at 1 Hz.
| Parameter | Vehicle Control (DMSO) | 10 µM "HTS hit 2" (this compound precursor) | Percent Change from Control |
| Fractional Shortening (%) | Baseline | Significantly Increased | - |
| Relaxation Velocity (µm/s) | ~45 | 55.4 ± 18.2 | ~23% Increase |
| Time to 50% Relaxation (T50, s) | ~0.237 | 0.308 ± 0.059 | ~30% Increase |
| Intracellular Ca2+ Transient | No Change | No Change | No Change |
Note: Data is derived from studies on "HTS hit 2," a direct precursor to this compound, as detailed in Collibee et al. (2024).[1]
Signaling Pathway of this compound Action
Experimental Protocols
I. Isolation of Adult Ventricular Cardiomyocytes
This protocol describes the enzymatic isolation of single, viable cardiomyocytes from an adult rat heart using a Langendorff perfusion system.
Materials:
-
Perfusion Buffer: (in mM) 113 NaCl, 4.7 KCl, 0.6 KH2PO4, 0.6 Na2HPO4, 1.2 MgSO4, 12 NaHCO3, 10 KHCO3, 10 HEPES, 30 Taurine, 10 2,3-butanedione monoxime (BDM), 5.5 Glucose; pH 7.4.
-
Digestion Buffer: Perfusion buffer containing 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.
-
Stopping Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) and 12.5 µM CaCl2.
-
Calcium Reintroduction Buffers: A series of perfusion buffers with incrementally increasing CaCl2 concentrations (e.g., 0.125 mM, 0.25 mM, 0.5 mM, 1.0 mM).
-
Langendorff apparatus, surgical tools, and a temperature-controlled water bath.
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Perfusion Buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Perfusion Buffer at 37°C.
-
Once the heart is cleared of blood, switch to the Digestion Buffer and perfuse for 10-20 minutes, or until the heart becomes flaccid.
-
Remove the heart from the apparatus, trim away the atria, and gently mince the ventricular tissue in Stopping Buffer.
-
Disperse the cells by gently triturating the tissue with a wide-bore pipette.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in the first Calcium Reintroduction Buffer (0.125 mM CaCl2).
-
Repeat the settling and resuspension steps with buffers of increasing calcium concentrations, allowing 5 minutes of incubation at each step, until a final concentration of 1.0 mM CaCl2 is reached.
-
The isolated cardiomyocytes are now ready for use in contractility assays.
II. Cardiomyocyte Contractility Assay
This protocol outlines the measurement of cardiomyocyte contractility using a video-based sarcomere length detection system (e.g., IonOptix).
Materials:
-
Isolated adult ventricular cardiomyocytes.
-
Laminin-coated glass-bottom dishes.
-
Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5.5 Glucose; pH 7.4.
-
This compound stock solution (in DMSO).
-
Field stimulation chamber and electrical stimulator.
-
Inverted microscope equipped with a high-speed camera and sarcomere length detection software.
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to adhere for at least 1 hour.
-
Mount the dish on the microscope stage within the field stimulation chamber and perfuse with Tyrode's solution at 37°C.
-
Select a single, rod-shaped cardiomyocyte with clear striations and no signs of damage.
-
Pace the myocyte at a physiological frequency (e.g., 1 Hz) using the field stimulator.
-
Record baseline contractility for 30-60 seconds. Key parameters to measure include:
-
Fractional Shortening: The percentage of shortening of the cell or sarcomere length from diastole to systole.
-
Contraction Velocity (+dL/dt): The maximum rate of shortening.
-
Relaxation Velocity (-dL/dt): The maximum rate of relengthening.
-
Time to Peak Contraction (TTP): The time from the stimulus to the peak of contraction.
-
Time to 50% Relaxation (TR50): The time from peak contraction to 50% relengthening.
-
-
Introduce this compound at the desired final concentration by adding it to the perfusion solution. Allow for a 5-10 minute incubation period for the compound to take effect.
-
Record contractility again under the same stimulation conditions.
-
As a control, perform a parallel experiment with the vehicle (DMSO) to account for any time-dependent changes in contractility.
-
Analyze the data to determine the effect of this compound on the measured contractility parameters.
Experimental Workflow
Conclusion
This compound represents a promising new class of inotropic agents that directly target the cardiac sarcomere to enhance contractility. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the effects of this compound and other cardiac troponin activators on isolated cardiomyocyte function. These assays are crucial for the preclinical evaluation of novel cardiac therapeutics and for advancing our understanding of the molecular mechanisms of cardiac contraction.
References
Application Notes and Protocols: CK-963 Dose-Response Relationship in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-963 is a novel small molecule activator of cardiac troponin, designed to enhance cardiac contractility by sensitizing the sarcomere to calcium.[1][2] Unlike traditional inotropic agents that increase intracellular calcium concentration, this compound directly targets the contractile machinery of the heart muscle.[1][3] This direct mechanism of action presents a promising therapeutic strategy for conditions associated with reduced cardiac contractility, such as heart failure. These application notes provide a summary of the dose-response relationship of this compound in various preclinical cardiac models and detailed protocols for key experimental assays.
Mechanism of Action
This compound selectively binds to the cardiac troponin complex, a key regulator of muscle contraction.[1] Specifically, isothermal calorimetry studies have confirmed a direct interaction between this compound and a cardiac troponin chimera composed of the N-terminal domain of cardiac troponin C (cNTnC) and the inhibitory region of cardiac troponin I (cTnI).[1] This interaction enhances the sensitivity of the myofilaments to calcium, leading to increased contractility without altering intracellular calcium levels.[3]
Below is a diagram illustrating the proposed signaling pathway for this compound.
Data Presentation
The following tables summarize the quantitative dose-response data for this compound and a closely related analog, TA1, in various cardiac models.
Table 1: In Vivo Dose-Response of this compound in Rats [1][3]
| Parameter | Unbound Plasma Concentration (µM) | % Increase in Fractional Shortening |
| LV Fractional Shortening | 0.4 | ~10% |
| 1.2 | ~40% | |
| Total Plasma Concentration | 9.5 µM | ~10% |
| ~100 µM | ~100% |
Table 2: Biochemical Potency of this compound [1]
| Assay | Parameter | Value (µM) |
| Cardiac Myofibril ATPase | AC₄₀¹ | 0.7 |
| Isothermal Titration Calorimetry | Kᴅ (binding to cNTnC-TnI) | 11.5 |
| ¹Concentration that increases the myofibril ATP hydrolysis rate by 40%. |
Table 3: In Vitro Dose-Response of TA1 (a close analog of this compound) in Human Cardiac Microtissues [4]
| Parameter | TA1 Concentration (µM) | % Increase in Twitch Amplitude |
| Twitch Amplitude | 0.1 | ~20% |
| 0.3 | ~50% | |
| 1.0 | ~80% | |
| 3.0 | ~100% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the dose-response relationship of compounds like this compound in cardiac models.
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Small-Molecule Troponin Activator Increases Cardiac Contractile Function Without Negative Impact on Energetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CK-963 for Studying Myocardial Contractility Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-963 is a novel small molecule cardiac troponin activator designed to enhance myocardial contractility. It represents a new class of therapeutics known as "myotropes," which directly target the cardiac sarcomere to improve cardiac function.[1][2] Unlike traditional inotropic agents that increase intracellular calcium concentration ([Ca2+]i), this compound enhances the calcium sensitivity of the myofilaments.[3][4] This mechanism of action offers the potential for increasing cardiac contractility without the adverse effects associated with elevated [Ca2+]i, such as arrhythmias and increased myocardial oxygen consumption.[5] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying myocardial contractility.
Mechanism of Action
This compound directly binds to the cardiac troponin complex, a key regulatory component of the thin filament in the cardiac sarcomere.[1][2][6] Isothermal calorimetry (ITC) studies have confirmed a direct interaction between this compound and a cardiac troponin chimera containing the calcium-sensing (cNTnC) and myosin-gating (TnI) components.[1][6] This binding event induces a conformational change in the troponin complex, increasing its sensitivity to calcium. As a result, at any given submaximal [Ca2+]i, there is an enhanced interaction between actin and myosin, leading to increased force production and myocardial contractility.[3][7] Importantly, this action is achieved without altering the amplitude or kinetics of the intracellular calcium transient.[1][2][6]
Data Presentation
The following tables summarize the key quantitative data for this compound from biochemical and in vivo studies.
Table 1: Biochemical and Biophysical Properties of this compound
| Parameter | Value | Assay | Source |
| Binding Affinity (Kd) | 11.5 ± 3.2 μM | Isothermal Calorimetry (ITC) with cNTnC–TnI chimera | [1][6][8] |
| Biochemical Potency (AC40) | 0.7 μM | Cardiac Myofibril ATPase Assay | [1][2] |
AC40 is the concentration that produces a 40% increase in the myofibril ATPase rate at a Ca2+ concentration that gives 25% of the maximal activation in the absence of the compound.
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats
| Unbound Plasma Concentration | Increase in Fractional Shortening | Experimental Model | Source |
| 0.4 μM | ~10% | Rat Echocardiography | [1][2] |
| 1.2 μM | 40% | Rat Echocardiography | [1][2] |
| Up to ~100 µM (total) | Up to 95% | Rat Echocardiography | [1][6][8] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound on myocardial contractility are provided below.
Cardiac Myofibril ATPase Assay
This assay measures the effect of this compound on the calcium-dependent ATPase activity of cardiac myofibrils, providing a measure of its biochemical potency. A common method is the NADH-coupled enzymatic assay.
Materials:
-
Cardiac tissue (e.g., bovine or rat ventricle)
-
Myofibril isolation buffer (e.g., 60 mM KCl, 30 mM Imidazole pH 7.0, 2 mM MgCl2, protease inhibitors)
-
Skinning solution (isolation buffer with 1% Triton X-100)
-
Assay buffer (e.g., 12 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM DTT)
-
Calcium-EGTA buffers to achieve a range of free [Ca2+]
-
NADH-coupled assay reagents: NADH, ATP, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH)
-
This compound stock solution (in DMSO)
-
384-well microplate
-
Spectrophotometer plate reader
Protocol:
-
Myofibril Isolation:
-
Homogenize fresh or frozen cardiac tissue in ice-cold isolation buffer.
-
Centrifuge the homogenate and resuspend the pellet in isolation buffer.
-
To permeabilize the cells ("skinning"), incubate the myofibrils in skinning solution on ice.
-
Wash the skinned myofibrils repeatedly with isolation buffer to remove the detergent.
-
Determine the protein concentration of the final myofibril suspension (e.g., using a BCA assay).
-
-
ATPase Assay:
-
Prepare a reaction mixture in the assay buffer containing PK, LDH, PEP, and NADH.
-
In a 384-well plate, add the reaction mixture, varying concentrations of this compound (or vehicle control), and the appropriate Ca2+-EGTA buffer.
-
Add the cardiac myofibril suspension to each well.
-
Initiate the reaction by adding a solution of ATP.
-
Immediately begin monitoring the decrease in NADH absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation (slope of the absorbance vs. time plot).
-
Plot the ATPase rate as a function of [Ca2+] for each this compound concentration.
-
To determine the AC40, identify the [Ca2+] that produces 25% of the maximal ATPase activity in the control condition. Then, plot the ATPase rate at this specific [Ca2+] against the this compound concentration to determine the concentration of this compound that increases the ATPase rate by 40%.
-
Isolated Cardiomyocyte Contractility Assay
This assay evaluates the effect of this compound on the contractility of single, living cardiomyocytes.
Materials:
-
Adult rat or mouse
-
Langendorff perfusion system
-
Perfusion buffer (e.g., Tyrode's solution)
-
Enzyme solution (perfusion buffer with collagenase and protease)
-
Laminin-coated coverslips or culture dishes
-
Inverted microscope with a video-based edge-detection or sarcomere length detection system (e.g., IonOptix)
-
Field stimulator
-
This compound stock solution
Protocol:
-
Cardiomyocyte Isolation:
-
Anesthetize the animal and rapidly excise the heart.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfuse with calcium-free buffer to stop contractions, followed by perfusion with an enzyme-containing buffer to digest the extracellular matrix.
-
Dissociate the ventricles and gently triturate to release individual cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant, rod-shaped myocytes.
-
-
Contractility Measurement:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.
-
Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for contractility measurement.
-
Perfuse the cells with a physiological buffer (e.g., Tyrode's solution) at a constant temperature (e.g., 37°C).
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1-5 Hz) using a field stimulator.
-
Record baseline contractility parameters, such as fractional shortening (the percentage change in cell length during contraction) and the velocities of shortening and relengthening.
-
Introduce this compound at various concentrations into the perfusion buffer and record the steady-state contractile response at each concentration.
-
-
Data Analysis:
-
Analyze the recorded traces to determine fractional shortening, peak shortening amplitude, and time-to-peak and time-to-90% relaxation.
-
Construct dose-response curves for the effect of this compound on these parameters.
-
In Vivo Echocardiography in Rats
This non-invasive technique assesses the effect of this compound on global cardiac function in a living animal.
Materials:
-
Rat (e.g., Sprague-Dawley)
-
Anesthesia (e.g., isoflurane)
-
High-frequency ultrasound system with a small animal probe
-
Warming pad
-
This compound formulation for intravenous infusion
Protocol:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable plane of anesthesia throughout the procedure.
-
Shave the chest area to ensure good probe contact.
-
Place the rat in a supine or left lateral position on a warming pad to maintain body temperature.
-
-
Echocardiographic Imaging:
-
Obtain a parasternal short-axis view of the left ventricle (LV) at the level of the papillary muscles using M-mode imaging.
-
Record baseline images and measurements of the LV internal diameter at end-diastole (LVID;d) and end-systole (LVID;s).
-
-
Drug Administration and Measurement:
-
Administer this compound via continuous or stepwise intravenous infusion.
-
Acquire M-mode images at various time points during and after the infusion to correlate with plasma concentrations of the compound.
-
-
Data Analysis:
-
Measure LVID;d and LVID;s from the M-mode tracings for each time point.
-
Calculate the Left Ventricular Fractional Shortening (LVFS) using the formula:
-
LVFS (%) = [(LVID;d - LVID;s) / LVID;d] x 100
-
-
Plot the change in LVFS against the total or unbound plasma concentration of this compound to determine the in vivo dose-response relationship.
-
Conclusion
This compound is a valuable research tool for investigating the mechanisms of myocardial contractility enhancement through direct modulation of the cardiac sarcomere. Its specific action on the cardiac troponin complex, leading to increased calcium sensitivity without altering intracellular calcium levels, provides a unique pharmacological profile. The protocols outlined in these application notes offer a framework for researchers to characterize the biochemical, cellular, and in vivo effects of this compound and similar cardiac troponin activators. These studies are crucial for advancing our understanding of cardiac physiology and for the development of new therapies for heart failure and other conditions characterized by reduced cardiac contractility.
References
- 1. Preparation of Adult Rat Ventricular Myocytes for FRET Imaging Experiments [protocols.io]
- 2. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 3. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
- 7. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
Application Notes and Protocols for CK-963 Echocardiography Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-963 is a novel cardiac troponin activator designed to enhance cardiac contractility.[1][2] Unlike traditional inotropes, this compound acts directly on the cardiac sarcomere, specifically the troponin complex, to increase the calcium sensitivity of the myofilaments.[1][3] This mechanism of action allows for an increase in cardiac contractility without a corresponding increase in intracellular calcium concentration, a feature that may offer a superior safety profile by avoiding potential arrhythmogenic effects and increased myocardial oxygen demand associated with calcium-overload.[2][4]
These application notes provide a detailed protocol for conducting preclinical echocardiography studies to evaluate the in vivo efficacy of this compound in a rat model. The protocol is based on established methodologies from published preclinical studies of this compound and other cardiac myosin inhibitors.[1][4][5][6]
Mechanism of Action
This compound is a selective cardiac troponin activator.[1] It directly interacts with a cardiac troponin chimera, as confirmed by isothermal calorimetry studies which determined a dissociation constant of 11.5 ± 3.2 μM.[1][4] This interaction increases the sensitivity of the cardiac sarcomere to calcium, leading to enhanced contractility. The selectivity of this compound for the cardiac thin filament distinguishes it from agents that modulate cardiac function through broader signaling pathways like phosphodiesterase-3 (PDE-3) inhibition.[1][4]
Caption: Signaling pathway of this compound's mechanism of action.
Pharmacokinetics and Pharmacodynamics
Preclinical studies in Sprague-Dawley rats have characterized the pharmacokinetic and pharmacodynamic profile of this compound. The compound exhibits a desirable intravenous exposure profile and solubility for in vivo assessment.[1][4]
| Parameter | Value | Species | Reference |
| Pharmacokinetics | |||
| Half-life (t½) | 0.6 - 2.3 h | Rat | [1][4] |
| Clearance (CL) | < 25% of hepatic blood flow | Rat | [1][4] |
| Pharmacodynamics | |||
| Primary Readout | Left Ventricular Fractional Shortening (LVFS) | Rat | [4] |
| Effect | Concentration-dependent increase in LVFS (up to 95%) | Rat | [4] |
| EC40 (unbound) for FS increase | 1.2 µM | Rat | [1] |
| AC40 (biochemical potency) | 0.7 µM | Rat | [1] |
Experimental Protocol: In Vivo Echocardiography in Rats
This protocol outlines the procedures for evaluating the effect of this compound on cardiac function in anesthetized rats using transthoracic echocardiography.
Animal Preparation and Anesthesia
-
Species: Male Sprague-Dawley rats are a suitable model.[4]
-
Anesthesia: Anesthesia should be maintained to ensure the animal is unconscious and pain-free throughout the procedure. Isoflurane (1-2%) is a commonly used anesthetic for murine echocardiography as it has relatively minor effects on cardiac function.[7] The animal should be placed in an induction chamber with 2% isoflurane and then transferred to a heated platform with a nose cone for maintenance anesthesia.[8]
-
Monitoring: Body temperature should be maintained at 37°C using a heating pad and monitored with a rectal probe.[9] Heart rate and ECG should be monitored continuously. A heart rate of >400 beats/min is recommended to be within the physiological range for an anesthetized mouse.[7]
-
Catheterization: For intravenous administration of this compound, a catheter should be placed in a suitable vein (e.g., tail vein or jugular vein).
Echocardiographic Imaging
-
Equipment: A high-frequency ultrasound system designed for small animals is required.
-
Animal Positioning: The anesthetized rat should be placed in a supine or left lateral decubitus position on a heated platform.[8][10] The chest should be shaved, and pre-warmed ultrasound gel should be applied to the thorax to ensure optimal image quality.[9]
-
Imaging Views:
-
Parasternal Long-Axis (PLAX) View: This view is used to visualize the left ventricle (LV), left atrium (LA), and aortic outflow tract.
-
Parasternal Short-Axis (PSAX) View: This view, typically at the level of the papillary muscles, is crucial for M-mode measurements of LV dimensions.[11][12]
-
Apical Four-Chamber View: This view allows for the assessment of global heart function and Doppler measurements of blood flow across the mitral and aortic valves.
-
This compound Administration
-
Formulation: this compound should be dissolved in a suitable vehicle. A 100% DMSO formulation has been used in previous studies.[4]
-
Dosing Regimen: this compound can be administered as a continuous or stepwise infusion.[4] Cumulative doses as high as 199 mg/kg have been tested.[4] A dose-escalation design is recommended to determine the concentration-response relationship.
-
Blood Sampling: Blood samples should be collected at baseline and at various time points during and after this compound infusion to determine plasma concentrations and correlate them with pharmacodynamic effects.
Data Acquisition and Analysis
-
Baseline Measurements: Echocardiographic measurements should be taken before the administration of this compound to establish a baseline for each animal.
-
Post-Dose Measurements: Imaging should be repeated at predefined time points during and after the infusion of this compound.
-
Primary Endpoint: The primary pharmacodynamic readout is Left Ventricular Fractional Shortening (LVFS), which is a measure of cardiac contractility.[4] LVFS is calculated from M-mode measurements of the left ventricular internal diameter in diastole (LVIDd) and systole (LVIDs) using the following formula:
-
LVFS (%) = [(LVIDd - LVIDs) / LVIDd] x 100
-
-
Secondary Endpoints: Other parameters to be measured include:
-
Ejection Fraction (EF)
-
Heart Rate (HR)
-
Left Ventricular End-Diastolic Diameter (LVEDD)
-
Left Ventricular End-Systolic Diameter (LVESD)
-
-
Data Analysis: The percent change in LVFS from baseline should be calculated for each dose level of this compound. The relationship between this compound plasma concentration and the change in LVFS should be analyzed to determine the potency of the compound.
Experimental Workflow
Caption: Experimental workflow for this compound echocardiography studies.
Safety and Troubleshooting
-
Anesthesia: Careful monitoring of the animal's vital signs is crucial to prevent overdose and maintain physiological stability.
-
Image Quality: Ensure proper animal positioning and sufficient ultrasound gel to obtain clear images.
-
Data Consistency: All measurements should be performed by a trained operator to minimize variability. It is recommended to average measurements from at least three consecutive cardiac cycles.
Conclusion
This document provides a comprehensive protocol for conducting preclinical echocardiography studies to evaluate the in vivo efficacy of the cardiac troponin activator this compound. Adherence to this protocol will enable researchers to generate robust and reproducible data to characterize the pharmacodynamic effects of this novel inotropic agent. The direct mechanism of action of this compound on the cardiac sarcomere holds promise for the development of a new class of therapeutics for heart failure with reduced contractility.[1][2]
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. British Society of Echocardiography guideline for the transthoracic echocardiographic assessment of adult patients with obstructive hypertrophic cardiomyopathy receiving myosin-inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Video: Ultrasound-guided Transthoracic Intramyocardial Injection in Mice [jove.com]
- 9. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for monitoring intrapulmonary vasodilation in mice using contrast-enhanced echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Assessment
A Clarification on the Mechanism of Action of CK-963:
Initial research indicates that this compound is a cardiac troponin activator, not a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist.[1][2][3] Its primary mechanism involves increasing cardiac contractility by enhancing the sensitivity of cardiac troponin to calcium.[1][2][3] Therefore, the following application notes will first detail the appropriate in vitro assays for assessing the efficacy of a cardiac troponin activator, using this compound as a representative compound. Subsequently, a separate section will be dedicated to the in vitro assessment of CGRP receptor antagonists, a distinct class of therapeutic agents.
Part 1: In Vitro Assays for Assessing the Efficacy of Cardiac Troponin Activators (e.g., this compound)
These protocols are designed for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of cardiac troponin activators like this compound.
Cardiac Myofibril ATPase Assay
This assay determines the effect of a compound on the calcium-dependent ATPase activity of cardiac myofibrils, which is a direct measure of the contractile machinery's activity.
Experimental Protocol:
-
Preparation of Cardiac Myofibrils:
-
Isolate ventricular tissue from a suitable animal model (e.g., rat, bovine).
-
Homogenize the tissue in a low-salt buffer.
-
Centrifuge and wash the pellet multiple times with a buffer containing Triton X-100 to solubilize membranes, followed by washes with a low-salt buffer to remove the detergent.
-
Resuspend the final myofibril pellet in a storage buffer and determine the protein concentration using a standard protein assay (e.g., Bradford).
-
-
ATPase Activity Measurement:
-
Use an NADH-coupled enzyme system to kinetically measure ATP hydrolysis. This system links the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
Prepare a reaction mixture containing pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH in a suitable assay buffer.
-
Add the cardiac myofibril suspension to the reaction mixture.
-
Initiate the reaction by adding a fixed, sub-maximal concentration of calcium (e.g., pCa 6.75) and varying concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).[4]
-
Measure the rate of NADH disappearance (decrease in absorbance at 340 nm) over time using a plate reader.
-
Normalize the rates to the vehicle control to determine the percent activation.
-
Data Presentation:
| Compound | Concentration (µM) | ATPase Activity (% of Control) |
| This compound | 0.1 | |
| 0.3 | ||
| 1.0 | ||
| 3.0 | ||
| 10.0 | ||
| Control | - | 100% |
Data would be plotted to determine the EC50 value.
Experimental Workflow Diagram:
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity between a small molecule and its target protein by detecting the heat change upon binding. This confirms direct interaction between this compound and cardiac troponin.
Experimental Protocol:
-
Protein Preparation:
-
Compound Preparation:
-
Dissolve this compound in the same ITC buffer used for the protein to avoid heat of dilution effects.
-
-
ITC Experiment:
-
Load the purified cardiac troponin chimera into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the protein solution while monitoring the heat released or absorbed.
-
A control experiment titrating this compound into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).
-
Data Presentation:
| Parameter | Value |
| Dissociation Constant (Kd) | 11.5 ± 3.2 µM[1][2][3] |
| Stoichiometry (n) | |
| Enthalpy (ΔH) | -10.3 ± 2.1 kcal/mol[1] |
| Entropy (ΔS) | -12.0 ± 7.5 kcal/(K·mol)[1] |
Part 2: In Vitro Assays for Assessing CGRP Receptor Antagonist Efficacy
These protocols are for researchers evaluating compounds that target the Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in migraine pathophysiology.[5][6]
CGRP Signaling Pathway Overview
The CGRP receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[5][7] Upon CGRP binding, the receptor primarily couples to Gαs proteins, activating adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[6][8] This signaling cascade is a key target for antagonist drugs.
CGRP Signaling Pathway Diagram:
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CGRP receptor, allowing for the determination of the compound's binding affinity (Ki).
Experimental Protocol:
-
Membrane Preparation:
-
Use cell lines stably expressing the human CGRP receptor (CLR and RAMP1), such as HEK-293 or SK-N-MC cells.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP), and varying concentrations of the unlabeled test antagonist.
-
Define non-specific binding using a high concentration of unlabeled CGRP.
-
Define total binding in wells with only the radioligand and membranes.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the antagonist to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| Gepant X | ||
| Gepant Y | ||
| CGRP (control) |
cAMP Functional Assay
This assay quantifies the ability of a CGRP receptor antagonist to inhibit the CGRP-induced production of intracellular cyclic AMP (cAMP).
Experimental Protocol:
-
Cell Culture:
-
Plate cells expressing the CGRP receptor (e.g., SK-N-MC or transfected HEK-293 cells) in a 96-well plate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test antagonist to the wells and incubate.
-
Stimulate the cells with a fixed, sub-maximal concentration (e.g., EC80) of CGRP. A set of wells should remain unstimulated (basal) and another set stimulated with CGRP only (positive control).
-
Incubate for a specified period to allow for cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the cAMP concentration (or assay signal) against the log concentration of the antagonist.
-
Fit the curve using a sigmoidal dose-response model to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the CGRP-stimulated cAMP response.
-
Experimental Workflow Diagram:
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytokinetics.com [cytokinetics.com]
- 5. scienceofmigraine.com [scienceofmigraine.com]
- 6. droracle.ai [droracle.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing CK-963 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of CK-963 stock solutions for in vitro cell culture experiments. This compound is a potent and selective cardiac troponin activator that has been shown to increase cardiac contractility, making it a valuable tool for cardiovascular research.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source(s) |
| Synonyms | CK963 | MedKoo Biosciences |
| Molecular Weight | 556.68 g/mol | [2][4] |
| Appearance | White to off-white solid | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [4] |
| Solubility in DMSO | 100 mg/mL (179.64 mM) | [4] |
| Powder Storage | Dry, dark at 0-4°C (short term) or -20°C (long term) | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [4] |
Signaling Pathway of this compound Action
This compound is a cardiac troponin activator.[1][2] It directly interacts with the cardiac troponin complex, sensitizing it to calcium.[1][5] This action enhances the force of contraction in cardiomyocytes without significantly altering the intracellular calcium concentration.[1]
Experimental Protocols
This section provides a detailed methodology for preparing a 10 mM stock solution of this compound.
Materials
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)
-
Vortex mixer
-
(Optional) 0.22 µm syringe filter compatible with DMSO
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or volumes.
-
Pre-weigh this compound: In a sterile microcentrifuge tube, weigh out 5.57 mg of this compound powder.
-
Add Solvent: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[5]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]
Important Considerations
-
Solvent Purity: It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture can reduce the solubility of some compounds.
-
Working Dilutions: When preparing working concentrations in aqueous cell culture media, it is important to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%, with 0.1% being preferable).[5] Perform a vehicle control experiment with the same final DMSO concentration to account for any solvent effects.
-
Safety: Handle this compound and DMSO in accordance with standard laboratory safety procedures, including the use of appropriate personal protective equipment (PPE). Review the Safety Data Sheet (SDS) for this compound before use.
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Measuring the Effects of CK-963 on Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the effects of CK-963, a novel cardiac troponin activator, on cardiac function. The information is intended to guide researchers in designing and executing experiments to characterize the pharmacological profile of this compound and similar cardiac muscle sensitizers.
Introduction to this compound
This compound is a cardiac troponin activator that enhances cardiac contractility.[1][2][3] It acts by directly binding to a cardiac troponin chimera, thereby sensitizing the cardiac thin filament to calcium.[1][2][4][5] This mechanism of action leads to an increase in the force of contraction without a corresponding increase in intracellular calcium concentrations, a key differentiator from traditional inotropes that can be associated with adverse arrhythmic events.[1][2][4][5] Notably, this compound is selective and does not inhibit phosphodiesterase-3 (PDE-3), avoiding the potential off-target effects associated with some other cardiovascular drugs.[1][2][4][5]
Mechanism of Action: Signaling Pathway
This compound directly modulates the function of the cardiac sarcomere, the fundamental contractile unit of the heart muscle. Its primary target is the cardiac troponin complex. By binding to troponin, this compound increases its sensitivity to calcium, leading to a greater activation of the actin-myosin cross-bridge cycle at a given calcium concentration. This results in enhanced myocardial contractility.
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting CK-963 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the cardiac troponin activator, CK-963. The following information is designed to address common challenges, particularly those related to solubility in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL with the aid of ultrasonication.[1]
Q2: I dissolved my this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why is this happening and what can I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous solution. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous buffer, leading to precipitation. To avoid this, it is crucial to follow a careful dilution protocol. This typically involves preparing intermediate dilutions, adding the compound to pre-warmed buffer, and ensuring the final DMSO concentration is as low as possible (ideally ≤0.1%) while maintaining the desired this compound concentration.
Q3: What is the expected aqueous solubility of this compound?
A3: Specific quantitative data for the aqueous solubility of this compound in various buffers is not extensively published. However, based on data from structurally related compounds, the aqueous solubility is expected to be low, likely in the low micromolar range. For instance, a similar compound was reported to have a solubility of 1.2 μM in a phosphate buffer at pH 6.8.[2][3] It is highly recommended to experimentally determine the solubility of this compound in your specific aqueous buffer system before proceeding with your experiments.
Q4: Can I heat my aqueous solution to dissolve precipitated this compound?
A4: Gently warming the solution (e.g., in a 37°C water bath) can help to redissolve precipitated compound. However, the long-term stability of this compound at elevated temperatures in aqueous solutions is not well characterized. It is advisable to avoid excessive or prolonged heating. The best practice is to prevent precipitation in the first place by optimizing your solution preparation protocol.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental buffers.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Determine the maximum soluble concentration of this compound in your specific buffer through a solubility test. - Lower the final working concentration of this compound if possible. |
| Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid shift in polarity, leading to precipitation. | - Perform a serial dilution of the DMSO stock solution. First, create an intermediate dilution in DMSO or your aqueous buffer. - Add the final aliquot of this compound solution to the bulk aqueous buffer dropwise while gently vortexing or stirring. | |
| Low Temperature of Aqueous Buffer: The solubility of many compounds, including likely this compound, decreases at lower temperatures. | - Always use pre-warmed (e.g., 37°C) aqueous buffers for your dilutions. | |
| Precipitation Over Time in Incubator | Evaporation of Media: In long-term experiments, evaporation can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | - Ensure proper humidification of your incubator. - Use sealed culture plates or flasks for long-term experiments. |
| Interaction with Media Components: Components in complex media (e.g., proteins in serum) can sometimes interact with the compound and cause it to precipitate. | - If using serum-containing media, try reducing the serum percentage. - Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue. | |
| Temperature Fluctuations: Repeatedly removing your experimental setup from a stable temperature environment (like an incubator) can cause temperature cycling that affects solubility. | - Minimize the time your plates or tubes are outside of the incubator. | |
| Inconsistent Results or Lower Than Expected Activity | Undissolved Compound: The actual concentration of soluble this compound is lower than the nominal concentration due to micro-precipitation. | - After preparing your final aqueous solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound. - Carefully collect the supernatant for your experiment. Note that the actual concentration may be lower than calculated. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 556.68 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.57 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, you would add 1 mL of DMSO for every 5.57 mg of this compound.
-
Vortex the mixture vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution of this compound in an Aqueous Buffer
This protocol provides a general method for diluting a DMSO stock of this compound into an aqueous buffer. It is crucial to first determine the solubility of this compound in your specific buffer.
Materials:
-
10 mM this compound in DMSO (from the protocol above)
-
Sterile aqueous buffer (e.g., PBS, cell culture media), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare an Intermediate Dilution: Thaw your 10 mM this compound DMSO stock. Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of DMSO. Vortex to mix.
-
Final Dilution: To prepare a final concentration of 10 µM this compound in 1 mL of aqueous buffer, add 1 µL of the 1 mM intermediate DMSO stock to 999 µL of the pre-warmed aqueous buffer. This results in a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the this compound solution, vortex the tube gently to ensure rapid and uniform mixing.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, you may need to lower the final concentration or optimize the dilution strategy.
Visualizations
Cardiac Troponin Activation Signaling Pathway
Caption: Signaling pathway of this compound as a cardiac troponin activator.
Experimental Workflow for Determining this compound Solubility
Caption: A generalized workflow for determining the solubility of this compound.
Troubleshooting Logic for this compound Precipitation
References
Technical Support Center: Optimizing CK-963 Concentration for Cardiomyocyte Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using CK-963 in cardiomyocyte experiments. Find troubleshooting tips and frequently asked questions to ensure the successful optimization of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cardiac troponin activator. It enhances the sensitivity of the cardiac troponin complex to calcium, leading to an increase in myocardial contractility. A key feature of this compound is that it does not increase intracellular calcium concentrations, isolating its effect to the myofilament level.[1][2] This direct action on the cardiac sarcomere makes it a valuable tool for studying cardiac contractility.[1][2]
Q2: What is a typical starting concentration for this compound in cardiomyocyte experiments?
A starting concentration in the low micromolar range is recommended. Studies with a precursor compound showed a significant increase in myocyte fractional shortening at a concentration of 10 μM.[1][2] For this compound, in vivo studies have shown that a total plasma concentration of 9.5 μM resulted in a 10% increase in fractional shortening.[1][2] The dissociation constant (Kd) for this compound binding to a cardiac troponin chimera was determined to be 11.5 ± 3.2 μM.[1][2][3] A concentration-response curve, typically from 0.1 μM to 30 μM, is advisable to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound?
While this compound was developed to have improved solubility, it is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO) before diluting it to the final working concentration in your cell culture medium. For in vivo studies, a 100% DMSO formulation has been used.[3]
Q4: What are the expected effects of this compound on cardiomyocyte function?
The primary effect of this compound is an increase in the force of contraction (positive inotropy). This can be observed as an increase in fractional shortening, contraction amplitude, and peak velocity of contraction. You should not observe a significant change in the amplitude of the calcium transient.[1][2] An increase in the relaxation time may also be observed.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable increase in cardiomyocyte contractility. | Sub-optimal this compound Concentration: The concentration used may be too low to elicit a response in your specific experimental system. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 μM to 30 μM) to determine the EC50. |
| Poor Compound Solubility: this compound may have precipitated out of the solution at the working concentration. | Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to maintain solubility and minimize solvent-induced artifacts. Prepare fresh dilutions from a concentrated stock for each experiment. | |
| Cardiomyocyte Health: The health and viability of the cardiomyocytes may be compromised, preventing a contractile response. | Verify cell viability using a standard assay (e.g., Trypan Blue, Live/Dead staining). Ensure proper culture conditions and allow cells to recover fully after plating. | |
| Cell death or detachment observed after this compound treatment. | High this compound Concentration: The concentration used may be cytotoxic to the cardiomyocytes. | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., LDH release, MTT assay) to determine the toxic concentration range in your cell type. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cardiomyocytes (typically <0.1% for DMSO). Run a vehicle control with the same solvent concentration to assess its effect. | |
| Unexpected changes in calcium transients. | Off-Target Effects: At very high concentrations, this compound might have off-target effects, although it was designed to be selective. | Use the lowest effective concentration of this compound as determined by your dose-response curve. If unexpected calcium signaling is observed, consider it a potential off-target effect and report it. |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell density, passage number, or differentiation efficiency can lead to variability. | Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent plating densities. |
| Compound Degradation: Improper storage of the this compound stock solution can lead to degradation. | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Data Presentation
Table 1: Effect of this compound Precursor and this compound on Cardiomyocyte Contractility
| Compound | Concentration | Effect | Reference |
| Precursor Compound 2 | 10 μM | Significant increase in myocyte fractional shortening | [1][2] |
| This compound | 9.5 μM (total plasma) | ~10% increase in fractional shortening | [1][2] |
| This compound | ~100 μM (total plasma) | ~100% increase in fractional shortening | [1][2] |
Table 2: this compound Binding Affinity
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 11.5 ± 3.2 μM | [1][2][3] |
Experimental Protocols
Cardiomyocyte Contractility Assay
-
Cell Preparation: Plate cardiomyocytes on a suitable substrate (e.g., Matrigel-coated glass-bottom dishes) and culture until a spontaneously contracting syncytium is formed.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
Image Acquisition: Place the dish on the stage of an inverted microscope equipped with a high-speed camera. Record videos of contracting cardiomyocytes at a high frame rate (e.g., >100 fps).
-
Data Analysis: Use a suitable software to analyze the video recordings and quantify contractile parameters such as fractional shortening, contraction amplitude, and velocities of contraction and relaxation.
Calcium Transient Measurement
-
Dye Loading: Incubate cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash: Wash the cells with fresh culture medium to remove excess dye.
-
Compound Addition: Add the this compound-containing medium or vehicle control to the cells.
-
Fluorescence Imaging: Use a fluorescence microscope with an appropriate filter set to record the changes in fluorescence intensity over time, which correspond to the intracellular calcium transients.
-
Data Analysis: Analyze the fluorescence traces to determine the amplitude, duration, and frequency of the calcium transients.
Mandatory Visualizations
Caption: Mechanism of action of this compound in cardiomyocytes.
Caption: General experimental workflow for assessing this compound effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
common challenges in working with cardiac troponin activators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cardiac troponin activators. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter, offering potential causes and step-by-step solutions.
Issue 1: Lower-Than-Expected Potency or Efficacy in In Vitro Assays
Question: My cardiac troponin activator is showing lower potency (higher EC50) in my myofibril ATPase assay than anticipated from the literature. What could be the cause?
Answer: Several factors can contribute to lower-than-expected potency in in vitro assays. Here’s a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Compound Solubility: Poor solubility is a frequent issue, leading to an actual concentration in the assay buffer that is much lower than the nominal concentration.[1]
-
Troubleshooting Steps:
-
Visually Inspect: Check for any precipitation in your stock solutions and final assay wells.
-
Solubility Test: Determine the solubility of your compound in the specific assay buffer used.[1]
-
Optimize Solvent: While DMSO is common, ensure the final concentration is low (typically <1%) as it can affect protein function. Test alternative solvents if necessary.
-
Sonication/Vortexing: Ensure the compound is fully dissolved during stock preparation.
-
-
-
Assay Buffer Composition: The pH, ionic strength, and presence of specific ions can significantly impact protein conformation and compound activity.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your buffer is stable and correct for the assay (e.g., pH 6.8 or 7.0 are commonly used).[1]
-
Check Ionic Strength: Compare the salt concentrations (e.g., KCl) in your buffer to the protocol you are referencing.
-
Calcium Concentration: The free calcium concentration is critical for troponin activation. Ensure your calcium buffers (e.g., using EGTA) are prepared correctly and accurately calibrated to achieve the desired submaximal activation level for testing activators.
-
-
-
Protein Quality and Integrity: The purity and activity of your isolated myofibrils or reconstituted protein complexes are paramount.
-
Troubleshooting Steps:
-
SDS-PAGE Analysis: Run your myofibril preparation on an SDS-PAGE gel to check for protein degradation. The troponin subunits (T, I, and C) should be clearly visible and intact.
-
Functional Control: Always include a positive control compound with a known potency to validate that the assay system is performing as expected.
-
Re-purify Proteins: If degradation is suspected, re-purify your cardiac myofibrils or the individual components (actin, myosin, troponin, tropomyosin) for reconstituted assays.[2]
-
-
-
Assay Conditions: Factors like temperature and incubation time can influence results.
-
Troubleshooting Steps:
-
Temperature Control: Ensure your assay is performed at the specified temperature (e.g., 37°C for cardiomyocyte experiments) and that temperature is consistent across the plate.[1]
-
Pre-incubation Time: Allow sufficient pre-incubation time for the compound to bind to the troponin complex before initiating the reaction (e.g., by adding ATP).
-
-
Issue 2: Inconsistent Results Between Different Assay Types
Question: My compound is active in a biochemical ATPase assay, but I see little to no effect in a skinned muscle fiber contractility assay. Why is there a discrepancy?
Answer: Discrepancies between different assay formats are common and often highlight the complex biology of muscle contraction. An ATPase assay measures the rate of ATP hydrolysis, while a skinned fiber assay measures force production.[3][4] These two parameters do not always correlate perfectly.
Potential Causes & Solutions:
-
Mechanism of Action: The compound may affect ATP hydrolysis rate without proportionally increasing force generation. Some compounds might alter the kinetics of cross-bridge cycling in a way that is not captured by a simple force measurement.[3]
-
Troubleshooting Steps:
-
Measure Calcium Sensitivity (pCa50): A key effect of troponin activators is to increase the calcium sensitivity of the myofilaments. In your skinned fiber preparation, perform a full force-pCa curve to see if your compound shifts the pCa50 to the left, even if maximal force is not increased.[2][3]
-
Kinetics Measurement: If available, measure the rate of tension redevelopment (ktr) to assess cross-bridge cycling kinetics.[5]
-
-
-
Fiber Integrity and Preparation: Skinned muscle fibers are delicate and can be damaged during preparation, leading to a reduced response.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the fibers under a microscope to ensure they are not overly stretched or damaged. Sarcomere length should be set consistently (e.g., ~2.2 µm).[5]
-
Control Response: Check the maximal calcium-activated force (at pCa 4.0 or 4.5) of your fibers. If it is very low, the preparation may be compromised.
-
Re-skinning: Ensure the cell membrane has been adequately permeabilized (skinned) with a detergent like Triton X-100 to allow the compound and calcium to access the myofilaments.[5]
-
-
-
Compound Permeability: Although the fiber is "skinned," diffusion of the compound into the dense myofilament lattice can be a factor.
-
Troubleshooting Steps:
-
Increase Incubation Time: Extend the pre-incubation time of the fiber with the compound before measuring force to ensure it has reached its target.[6]
-
-
Issue 3: Off-Target Effects Observed in Cellular or In Vivo Models
Question: My cardiac troponin activator increases contractility, but it also elevates intracellular calcium or shows other unexpected effects in cardiomyocytes. What should I investigate?
Answer: While the goal of troponin activators is to increase contractility without altering intracellular calcium, off-target effects can occur and are a critical challenge in drug development.[1][7]
Potential Causes & Solutions:
-
Phosphodiesterase (PDE) Inhibition: Some compounds may inhibit PDEs (e.g., PDE3), which increases cAMP levels, leading to PKA activation and subsequent phosphorylation of proteins that increase intracellular calcium.[1][7] This is a known off-target effect for some inotropic agents.
-
Troubleshooting Steps:
-
Specific PDE Assays: Screen your compound against a panel of PDE isoforms, particularly PDE3.
-
Measure cAMP Levels: Directly measure intracellular cAMP levels in cardiomyocytes treated with your compound.
-
Calcium Imaging: Use calcium-sensitive dyes (like Fura-2) to confirm if the calcium transient amplitude is indeed increasing, which would suggest an off-target mechanism instead of direct myofilament sensitization.[1]
-
-
-
Ion Channel Interactions: The compound could be interacting with ion channels on the cell membrane (e.g., calcium or potassium channels), affecting cellular electrophysiology and calcium handling.[7]
-
Troubleshooting Steps:
-
Electrophysiology Studies: Use patch-clamp techniques to investigate the effect of your compound on key cardiac ion channels.
-
Broad Ligand Profiling: Screen the compound against a broad panel of receptors and channels (e.g., a safety pharmacology panel) to identify potential off-target interactions.
-
-
-
Mitochondrial Effects: Some compounds might affect mitochondrial function, impacting cellular energetics and indirectly affecting contractility and ion homeostasis.[8][9]
-
Troubleshooting Steps:
-
Assess Myocardial Energetics: Use techniques like 31P NMR spectroscopy in isolated hearts to measure the phosphocreatine-to-ATP ratio, an indicator of energy status.[8]
-
Measure Oxygen Consumption: Evaluate the effect of the compound on myocardial oxygen consumption (MVO2). A disproportionate increase in MVO2 relative to the work performed can indicate reduced efficiency or off-target metabolic effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a cardiac troponin activator? A1: Cardiac troponin activators are designed to sensitize the cardiac sarcomere to calcium. They typically bind to the troponin complex, stabilizing a conformational state that increases the affinity of troponin C for calcium.[10][11] This makes the myofilaments more responsive to existing intracellular calcium levels, leading to increased force production and prolonged systolic ejection time without increasing the concentration of intracellular calcium, which is a major drawback of traditional inotropes.[1][12]
Q2: How do I distinguish between a cardiac troponin activator and a cardiac myosin activator? A2: While both are myotropes that act directly on the sarcomere, their targets differ.
-
Cardiac Troponin Activators: Target the troponin complex on the thin filament. Their primary effect is increasing calcium sensitivity.[1][13]
-
Cardiac Myosin Activators (e.g., Omecamtiv Mecarbil): Target the myosin heavy chain on the thick filament. They typically work by increasing the number of myosin heads available to bind to actin, thereby enhancing the force-generating capacity of the muscle.[3] You can differentiate them experimentally using reconstituted filament assays. A troponin activator will require the presence of the troponin-tropomyosin complex to show activity, whereas a myosin activator can often show effects with just actin and myosin.[1]
Q3: Why do some studies report a small increase in circulating cardiac troponin levels with the use of myotropes? A3: Several clinical trials with cardiac myosin activators have reported modest, reversible increases in circulating cardiac troponin levels.[14][15] This is not believed to indicate myocardial ischemia or infarction. Instead, it may reflect alterations in cardiac mechanical stress or other subtle physiological changes due to the enhanced contractility.[15] These small elevations have not been associated with adverse clinical outcomes.[14]
Q4: Can I use a troponin activator developed for cardiac muscle on skeletal muscle? A4: Generally, no, due to isoform differences. Cardiac muscle and slow-twitch skeletal muscle share the same troponin C isoform, but the troponin I and troponin T subunits are different.[1][11] Fast-twitch skeletal muscle has unique isoforms for all three subunits.[2] Most cardiac-specific activators are designed to exploit differences between the cardiac and skeletal troponin isoforms to ensure cardiac selectivity and avoid unwanted effects on skeletal muscle.[1] However, cross-reactivity is a potential issue that must be tested for, often using myofibril ATPase assays from different muscle types (cardiac, slow skeletal, fast skeletal).[1][4]
Q5: What are the key analytical challenges in measuring troponin levels for diagnostic purposes? A5: While not directly related to activator development, understanding the complexities of troponin assays is crucial. Challenges include:
-
Assay Standardization: Different commercial immunoassays may use antibodies targeting different epitopes of the troponin molecule, leading to variability in results between platforms.[16][17][18]
-
Analytical Interferences: False-positive results can occur due to factors like heterophilic antibodies, rheumatoid factor, or fibrin clots in the sample.[19][20][21]
-
Chronic vs. Acute Elevation: Highly sensitive assays can detect chronically elevated troponin levels in conditions other than acute myocardial infarction (e.g., heart failure, kidney disease), making it challenging to distinguish acute injury from a chronic condition.[22][23]
Data Presentation
Table 1: Comparative Profile of Selected Myotropes
| Compound | Class | Target | Potency (EC50 / AC40) | Key Experimental Observations | Reference(s) |
| CK-963 | Troponin Activator | Cardiac Thin Filament (Troponin) | AC40 = 0.7 µM (Rat Cardiac Myofibril ATPase) | Increases fractional shortening without changing intracellular Ca2+; No PDE3 inhibition. | [1] |
| NS5806 | Troponin Activator | Cardiac Troponin C | ~10-30 µM (FP Assay) | Increases myofibril ATPase activity by >60%; Increases Ca2+ sensitivity in human myocardium. | [13],[6] |
| RPI-194 | Troponin Activator | Troponin C | K_D = 6-24 µM (to Troponin Complex) | Acts as a Ca2+ sensitizer in all striated muscles; Slows unloaded shortening velocity. | [3] |
| Omecamtiv Mecarbil | Myosin Activator | Cardiac Myosin | EC50 ≈ 0.3 µM (ATPase) | Prolongs systolic ejection time; Does not increase speed or force of contraction. | [3] |
AC40: Concentration needed to increase ATPase rate by 40%. EC50: Half-maximal effective concentration. K_D: Dissociation constant. FP: Fluorescence Polarization.
Experimental Protocols
Protocol 1: Cardiac Myofibril ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by isolated cardiac myofibrils and is a primary method for screening troponin activators.
Materials:
-
Isolated cardiac myofibrils (bovine or rat)
-
Assay Buffer: e.g., 12 mM K-PIPES, 100 mM KCl, pH 6.8
-
Calcium/EGTA buffers to achieve a range of free Ca2+ concentrations (pCa)
-
Test compound stock solution (in DMSO)
-
ATP solution
-
NADH, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH) for a coupled-enzyme reaction
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Methodology:
-
Prepare Myofibril Suspension: Suspend a stock of purified cardiac myofibrils in assay buffer to a working concentration (e.g., 0.1-0.2 mg/mL).
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing NADH, PEP, PK, and LDH.
-
Set up Plate:
-
Add the reagent mix to all wells of a 384-well plate.
-
Add the test compound across a range of concentrations (e.g., 10-point serial dilution). Include a DMSO-only control.
-
Add the myofibril suspension to all wells.
-
-
Calcium Activation: Add a calcium/EGTA buffer to achieve a submaximal level of activation (e.g., pCa 6.0, which gives ~50-70% of maximal activation). This allows for the detection of sensitizing effects.
-
Incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the compound to bind.
-
Initiate Reaction: Add ATP to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm kinetically for 15-30 minutes. The rate of NADH oxidation (decrease in A340) is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the rate of ATPase activity for each concentration. Plot the percent activation relative to the DMSO control against the compound concentration and fit to a dose-response curve to determine the EC50 or AC40.[1][13]
Protocol 2: Skinned Muscle Fiber Force-pCa Measurement
This assay directly measures the effect of a compound on the force-generating capacity and calcium sensitivity of myofilaments.
Materials:
-
Cardiac trabeculae or skeletal muscle fibers
-
Skinning Solution: Relaxing solution containing 1% Triton X-100.
-
Relaxing Solution (pCa 9.0) and Activating Solution (pCa 4.5) with appropriate salts, buffers, ATP, and EGTA/Ca2+.
-
Force transducer and servomotor apparatus.
-
Test compound stock solution (in DMSO).
Methodology:
-
Fiber Preparation: Dissect a thin cardiac trabecula or single skeletal muscle fiber. "Skin" the fiber by incubating it in skinning solution for ~30 minutes to permeabilize the cell membranes.
-
Mounting: Mount the skinned fiber between a force transducer and a servomotor using appropriate clips or ties. Adjust sarcomere length to a standard value (e.g., 2.2 µm) using laser diffraction.
-
Baseline Force-pCa Curve:
-
Sequentially immerse the fiber in a series of solutions with decreasing pCa (increasing Ca2+ concentration), starting from pCa 9.0 to pCa 4.5.
-
Record the steady-state isometric force at each pCa level.
-
This generates a baseline force-pCa relationship for the fiber.
-
-
Compound Incubation:
-
Return the fiber to the relaxing solution (pCa 9.0).
-
Incubate the fiber in relaxing solution containing the desired concentration of the test compound (and a constant final DMSO concentration, e.g., 0.2%) for 20-25 minutes.[6]
-
-
Post-Compound Force-pCa Curve: Repeat step 3, but with the test compound present in all solutions.
-
Data Analysis:
-
Normalize the force at each pCa to the maximal force generated at pCa 4.5 in the baseline condition.
-
Plot the normalized force versus pCa for both baseline and compound-treated conditions.
-
Fit the data to the Hill equation to determine the pCa50 (the pCa at which force is 50% of maximum) and the Hill coefficient (n_H).
-
A leftward shift in the curve (increase in pCa50) indicates calcium sensitization.[2]
-
Visualizations
Caption: Mechanism of cardiac troponin activation and drug modulation.
Caption: A typical screening cascade for identifying novel cardiac troponin activators.
Caption: Decision tree for troubleshooting low potency in in vitro assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation of fast skeletal muscle troponin as a potential therapeutic approach for treating neuromuscular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule RPI-194 Stabilizes Activated Troponin to Increase the Calcium Sensitivity of Striated Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytokinetics.com [cytokinetics.com]
- 5. Troponin T Modulates Sarcomere Length-Dependent Recruitment of Cross-Bridges in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structures reveal details of small molecule binding to cardiac troponin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Troponin - Wikipedia [en.wikipedia.org]
- 12. What are Troponin, cardiac muscle stimulants and how do they work? [synapse.patsnap.com]
- 13. Discovery of novel cardiac troponin activators using fluorescence polarization-based high throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differentiating Cardiac Troponin Levels During Cardiac Myosin Inhibition or Cardiac Myosin Activation Treatments: Drug Effect or the Canary in the Coal Mine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical and assay issues for use of cardiac troponin testing for risk stratification in primary care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of cardiac troponin assays reveals assay-specific sensitivities in a clinical model of very acute myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Potential analytical interferences in cardiac troponin immunoassays - Mair - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 20. scispace.com [scispace.com]
- 21. False-Positive Causes in Serum Cardiac Troponin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Challenges in high-sensitive troponin assay interpretation for intensive therapy - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing CK-963 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of CK-963, a cardiac troponin activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cardiac troponin activator. Its primary mechanism of action is to sensitize the cardiac sarcomere to calcium, thereby increasing cardiac contractility without significantly altering intracellular calcium concentrations.[1][2] It was specifically developed to be selective for cardiac troponin and to avoid inhibition of phosphodiesterase-3 (PDE-3), a common off-target of other calcium-sensitizing agents.[1][2]
Q2: What are the known on-target and off-target activities of this compound?
Q3: How can I determine if an observed cellular effect is due to an off-target interaction of this compound?
Distinguishing on-target from off-target effects is critical for the accurate interpretation of experimental results. A multi-pronged approach is recommended:
-
Dose-response analysis: On-target effects should correlate with the known potency of this compound for cardiac troponin. Off-target effects may only appear at significantly higher concentrations.
-
Use of a negative control: If available, a structurally similar but biologically inactive analog of this compound can help differentiate specific from non-specific effects.
-
Genetic target validation: Employing techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (cardiac troponin) can provide definitive evidence. If the effect of this compound persists in the absence of its target, it is likely an off-target effect.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to cardiac troponin in your cellular model.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype Observed | The effect may be due to an unknown off-target of this compound. | 1. Perform a dose-response experiment to see if the phenotype occurs at concentrations significantly higher than the Kd for cardiac troponin.2. Conduct a broad kinase panel screen (kinome scan) to identify potential off-target kinases.3. Use genetic knockdown/knockout of cardiac troponin to see if the phenotype persists. |
| Inconsistent Results Between Experiments | Variability in experimental conditions or cell states can influence on-target and off-target effects. | 1. Ensure consistent cell passage number, density, and growth conditions.2. Prepare fresh dilutions of this compound for each experiment.3. Carefully control incubation times and other experimental parameters. |
| High Background Signal in Assays | Non-specific binding of this compound or assay components. | 1. Optimize assay conditions, including buffer composition and blocking steps.2. Include appropriate controls, such as vehicle-only and no-enzyme/no-cell controls.3. Consider using an alternative assay format with a different detection method. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Target | Assay Type | Value | Reference |
| Cardiac Troponin Chimera | Isothermal Titration Calorimetry (ITC) | Kd: 11.5 ± 3.2 μM | [1][2] |
| PDE-3 | Biochemical Assay | Significantly reduced inhibition compared to earlier compounds | [1][2] |
| Broad Kinome Panel | Not Publicly Available | - | - |
Key Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases. Commercial services are widely available for this type of screen.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a large kinase panel (e.g., >400 kinases) at a single concentration, typically 1 µM or 10 µM.
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to cardiac troponin in intact cells.
-
Cell Culture and Treatment:
-
Culture cells expressing cardiac troponin to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble cardiac troponin by Western blot.
-
-
Data Analysis:
-
Quantify the band intensity for cardiac troponin at each temperature.
-
Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the melt curve for this compound-treated samples compared to the vehicle control indicates target engagement.
-
Protocol 3: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
This protocol outlines a general workflow for creating a cardiac troponin knockout cell line to validate that the observed effects of this compound are on-target.
-
sgRNA Design and Cloning:
-
Design and clone sgRNAs targeting a critical exon of the gene encoding the specific cardiac troponin subunit of interest (e.g., TNNT2, TNNC1, TNNI3).
-
-
Transfection and Selection:
-
Transfect the host cell line with a plasmid co-expressing Cas9 nuclease and the validated sgRNA.
-
Select for transfected cells, for example, by fluorescence-activated cell sorting (FACS) if a fluorescent reporter is co-expressed.
-
-
Clonal Isolation and Validation:
-
Isolate single-cell clones.
-
Expand the clones and screen for target gene knockout by genomic DNA sequencing and Western blot analysis for the absence of the target protein.
-
-
Phenotypic Assay:
-
Treat the validated knockout clones and the parental wild-type cell line with a dose range of this compound.
-
Perform the relevant phenotypic assay. If the phenotype is absent or significantly reduced in the knockout cells, it confirms that the effect is on-target.
-
Visualizations
References
improving the reproducibility of CK-963 experimental results
Technical Support Center
To assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with the cardiac troponin activator CK-963, this technical support center provides troubleshooting guidance and answers to frequently asked questions. By addressing potential pitfalls and offering detailed protocols, we aim to enhance the reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective cardiac troponin activator. It directly binds to the cardiac troponin complex, enhancing its sensitivity to calcium and leading to an increase in cardiac muscle contractility without significantly altering intracellular calcium concentrations.[1][2][3][4]
Q2: What is the reported dissociation constant (Kd) for this compound?
A2: Isothermal calorimetry studies have determined the dissociation constant of this compound for a cardiac troponin chimera to be approximately 11.5 ± 3.2 μM.[1][2][3]
Q3: Is this compound selective for cardiac muscle?
A3: Yes, experimental evidence indicates that this compound is selective for cardiac muscle. It shows activity in reconstituted sarcomere systems containing the cardiac thin filament but is selective against fast skeletal myofibrils.[1]
Q4: What are the expected in vivo effects of this compound?
A4: In studies with anesthetized Sprague-Dawley rats, this compound has been shown to cause a concentration-dependent increase in cardiac fractional shortening.[1][2][3][5] For instance, a total plasma concentration of 9.5 μM resulted in a 10% increase in fractional shortening.[1][5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no bioactivity in cardiac myofibril ATPase assay | Reagent Degradation: Myofibril preparations are sensitive to storage conditions and freeze-thaw cycles. | Prepare fresh myofibrils for each experiment. If using frozen stocks, ensure they were flash-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Composition: The pH, ionic strength, and ATP concentration of the assay buffer are critical for enzyme activity. | Prepare the assay buffer fresh and verify the pH. Ensure the final concentrations of all components, including ATP and MgCl₂, are correct. | |
| Inaccurate this compound Concentration: The compound may have precipitated out of solution or been inaccurately diluted. | Visually inspect the this compound stock solution for any precipitate. Prepare fresh dilutions for each experiment from a validated stock. Consider performing a concentration verification using a suitable analytical method. | |
| High variability in cardiomyocyte fractional shortening measurements | Inconsistent Cell Health: Cardiomyocytes are sensitive to culture conditions. Variations in cell viability and density can lead to inconsistent contractile responses. | Standardize cell seeding density and ensure consistent culture conditions (media, temperature, CO₂). Regularly assess cell viability using methods like Trypan Blue exclusion. |
| Suboptimal Pacing Conditions: The frequency and voltage of electrical stimulation can significantly impact cardiomyocyte contractility. | Optimize and standardize the electrical pacing protocol. Ensure consistent electrode placement and stimulus parameters across all wells and experiments. | |
| Image/Video Analysis Artifacts: Inconsistent focus, lighting, or cell selection during image acquisition and analysis can introduce variability. | Establish a clear and consistent protocol for image acquisition. Use automated analysis software with defined parameters for cell selection and edge detection to minimize user bias. | |
| Unexpected off-target effects | PDE-3 Inhibition: Although designed to have reduced PDE-3 inhibition compared to its predecessors, residual activity might be a factor at high concentrations.[1][5] | If off-target effects consistent with PDE-3 inhibition are suspected, consider including a known PDE-3 inhibitor as a positive control in a separate experiment to characterize the phenotype. |
| Compound Purity: Impurities in the this compound sample could lead to unexpected biological activities. | Verify the purity of the this compound sample using analytical techniques such as HPLC-MS. |
Experimental Protocols & Methodologies
Cardiac Myofibril ATPase Assay
This assay measures the ATPase activity of cardiac myofibrils, which is an indicator of contractility. The protocol involves incubating isolated cardiac myofibrils with ATP in the presence of varying concentrations of this compound. The rate of ATP hydrolysis is then determined by measuring the amount of inorganic phosphate (Pi) released.
Key Steps:
-
Isolation of Cardiac Myofibrils: Isolate myofibrils from fresh or frozen cardiac tissue using a standard differential centrifugation protocol.
-
Assay Buffer Preparation: Prepare a buffer containing KCl, MgCl₂, EGTA, and a pH buffer (e.g., imidazole). The final free Ca²⁺ concentration should be carefully controlled.
-
Assay Procedure:
-
Add myofibril suspension to the assay buffer.
-
Add varying concentrations of this compound (and vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate at a constant temperature (e.g., 32°C).
-
Stop the reaction at specific time points.
-
Measure the released inorganic phosphate using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: Plot the rate of Pi release against the this compound concentration to determine the EC₅₀.
Cardiomyocyte Fractional Shortening Assay
This assay directly measures the contractile function of isolated cardiomyocytes.
Key Steps:
-
Isolation and Culture of Cardiomyocytes: Isolate primary cardiomyocytes from adult rat or mouse hearts. Culture the cells on laminin-coated dishes.
-
Experimental Setup:
-
Mount the culture dish on an inverted microscope equipped with a video camera and an electrical stimulation system.
-
Perfuse the cells with a physiological salt solution.
-
-
Measurement of Contraction:
-
Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz).
-
Record videos of contracting cells at baseline and after the addition of this compound.
-
-
Data Analysis:
-
Measure the diastolic and systolic cell length from the recorded videos.
-
Calculate fractional shortening as: ((Diastolic Length - Systolic Length) / Diastolic Length) * 100%.
-
Compare the fractional shortening before and after this compound treatment.
-
Visualizing Experimental Processes and Pathways
To further clarify the experimental and biological contexts of this compound, the following diagrams are provided.
Caption: this compound enhances cardiac contractility by sensitizing Troponin C to calcium.
Caption: Workflow for biochemical and cell-based assays with this compound.
Caption: A decision tree for troubleshooting this compound experimental issues.
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats PMID: 38451215 | MCE [medchemexpress.cn]
- 5. pubs.acs.org [pubs.acs.org]
refinement of protocols for CK-963-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CK-963 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, selective cardiac troponin activator.[1][2][3][4] Its primary mechanism of action is to increase the sensitivity of the cardiac sarcomere to calcium by binding directly to the cardiac troponin (cTn) complex.[1][2][5] This interaction enhances cardiac contractility without significantly increasing intracellular calcium concentrations, a mechanism that distinguishes it from traditional inotropes.[3][5]
Q2: What are the key in vitro assays for characterizing the activity of this compound?
The primary in vitro assays for characterizing this compound's activity include:
-
Cardiac Myofibril ATPase Assay: This assay measures the rate of ATP hydrolysis by isolated cardiac myofibrils at varying calcium concentrations. This compound is expected to increase the ATPase activity at submaximal calcium concentrations, indicating calcium sensitization.[5][6]
-
Cardiomyocyte Contractility Assay: This assay assesses the effect of this compound on the contractility of isolated primary cardiomyocytes.[1][7][8] Parameters such as the amplitude and velocity of sarcomere shortening are measured.[9]
-
Isothermal Titration Calorimetry (ITC): ITC is used to confirm the direct binding of this compound to the cardiac troponin complex and to determine the binding affinity (dissociation constant, Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[2][5]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[10] For in vitro experiments, a stock solution of 100 mg/mL in DMSO can be prepared, which may require sonication to fully dissolve.[10] It is recommended to store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), protected from light.[7][10] When preparing working solutions, it is crucial to ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that could affect the assay (typically <0.5%).
Q4: What are the potential off-target effects of this compound?
While this compound was developed to be a selective cardiac troponin activator with reduced off-target effects compared to earlier compounds, it is important to consider potential non-specific interactions.[3][5] Some cardiac troponin activators have been reported to have off-target effects on other proteins, such as phosphodiesterases (PDEs).[11] However, this compound was specifically optimized to remove PDE-3 inhibition.[3][5] Researchers should always include appropriate controls to assess the specificity of the observed effects in their experimental system.
Troubleshooting Guides
Cardiac Myofibril ATPase Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High basal ATPase activity in the absence of calcium. | Myofibril preparation is contaminated with other ATPases or is damaged. | Ensure thorough washing of the myofibril pellet during isolation to remove contaminating proteins. Use fresh protease inhibitors during the isolation procedure. |
| Low or no potentiation of ATPase activity with this compound. | 1. Incorrect this compound concentration. 2. Suboptimal assay buffer conditions (pH, ionic strength). 3. Degraded this compound. 4. Myofibrils have low activity. | 1. Verify the dilution calculations and the final concentration of this compound. 2. Optimize the assay buffer composition. The pH should be maintained around 7.0. 3. Use a fresh aliquot of this compound stock solution. 4. Prepare fresh myofibrils and test their activity with a known activator as a positive control. |
| Precipitation observed upon addition of this compound. | Poor solubility of this compound in the assay buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility but does not inhibit the assay. Pre-warming the assay buffer might help. Consider using a suitable formulation vehicle if available.[2][5] |
| High variability between replicates. | 1. Inconsistent pipetting. 2. Inhomogeneous myofibril suspension. 3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure proper mixing. 2. Gently resuspend the myofibril stock before each pipetting step. 3. Ensure the plate reader or water bath is maintained at a constant temperature. |
Cardiomyocyte Contractility Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cardiomyocytes are not contracting or beating irregularly. | 1. Poor quality of isolated cardiomyocytes. 2. Suboptimal culture conditions (temperature, CO2, media). 3. Phototoxicity from imaging. | 1. Optimize the cardiomyocyte isolation protocol to ensure high viability.[7][12] 2. Maintain proper culture conditions. Ensure media is fresh and at the correct pH. 3. Minimize light exposure and use the lowest possible laser power for imaging. |
| No significant increase in contractility with this compound. | 1. Incorrect this compound concentration. 2. Insufficient incubation time. 3. Cardiomyocytes are unhealthy or unresponsive. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Optimize the incubation time with this compound. 3. Use a positive control (e.g., isoproterenol) to confirm cell responsiveness. |
| Cells detach from the culture plate during the assay. | 1. Inadequate coating of the culture surface. 2. Excessive fluid shear stress during media changes. | 1. Ensure proper coating of coverslips with laminin or another suitable extracellular matrix protein.[8][12] 2. Be gentle when adding or removing solutions from the well. |
| High background noise in sarcomere length detection. | Poor image quality or suboptimal analysis software settings. | Adjust microscope focus and illumination to obtain clear images of the sarcomere pattern. Optimize the parameters in the analysis software for accurate sarcomere detection.[13] |
Isothermal Titration Calorimetry (ITC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy baseline or large spikes between injections. | 1. Air bubbles in the cell or syringe. 2. Mismatched buffers between the cell and syringe. 3. Dirty sample cell. | 1. Carefully degas all solutions before loading. 2. Dialyze the protein and dissolve the ligand in the same dialysis buffer. 3. Thoroughly clean the ITC cell and syringe according to the manufacturer's instructions. |
| Heat of dilution is very large. | Buffer mismatch or presence of co-solvents (e.g., DMSO) at different concentrations. | Ensure identical buffer composition in the cell and syringe, including the concentration of any additives like DMSO.[14] |
| Binding isotherm does not fit a standard model. | 1. Protein or ligand concentration is inaccurate. 2. Complex binding mechanism (e.g., multiple binding sites, cooperativity). 3. Protein is aggregated or inactive. | 1. Accurately determine the concentrations of the protein and ligand. 2. Consider using more complex binding models for data fitting. 3. Check the quality of the protein using techniques like size-exclusion chromatography. |
| Low signal-to-noise ratio. | Low binding enthalpy or low concentrations of reactants. | Increase the concentration of the protein and/or ligand if possible. Choose a buffer with a suitable ionization enthalpy if proton exchange is linked to binding. |
Quantitative Data Summary
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay Condition | Reference |
| AC40 (40% Activating Concentration) | 0.7 µM | Cardiac Myofibril ATPase Assay | [1] |
| Dissociation Constant (Kd) | 11.5 ± 3.2 µM | Isothermal Titration Calorimetry (cNTnC–TnI chimera) | [1][2][3][5] |
| Enthalpy of Binding (ΔH) | -10.3 ± 2.1 kcal/mol | Isothermal Titration Calorimetry | [1][2] |
| Entropy of Binding (ΔS) | -12.0 ± 7.5 cal/mol·K | Isothermal Titration Calorimetry | [1][2] |
Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats
| Parameter | Value | Dosing | Reference |
| Clearance (CL) | < 25% of hepatic blood flow | 0.5 mg/kg, i.v. | [2][5] |
| Half-life (T1/2) | 0.6 - 2.3 h | 0.5 mg/kg, i.v. | [2][5] |
| Volume of Distribution (Vd) | 3.8 L/kg | 0.5 mg/kg, i.v. | [10] |
| Plasma Protein Binding (% unbound) | 3.7% | - | [10] |
Experimental Protocols
Protocol 1: Isolation of Cardiac Myofibrils and ATPase Activity Assay
1. Myofibril Isolation (adapted from[15][16][17])
-
Excise the heart from a euthanized animal (e.g., rat or mouse) and place it in ice-cold relaxing solution (see buffer compositions below).
-
Mince the ventricular tissue thoroughly with scissors.
-
Homogenize the minced tissue in a Dounce homogenizer with a loose pestle in relaxing solution containing 1% Triton X-100 to solubilize membranes.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C.
-
Discard the supernatant and wash the myofibril pellet multiple times with cold relaxing solution without Triton X-100.
-
Resuspend the final pellet in a known volume of relaxing solution and determine the protein concentration using a standard protein assay (e.g., Bradford).
-
Store the myofibril suspension on ice for immediate use or at -80°C for long-term storage after flash-freezing in liquid nitrogen.
2. ATPase Activity Assay (adapted from[18][19])
-
Prepare a series of reaction buffers with varying free calcium concentrations (pCa 9.0 to pCa 4.0).
-
Prepare this compound dilutions in the reaction buffer with a fixed final DMSO concentration.
-
Add the myofibril suspension to a 96-well plate.
-
Initiate the reaction by adding the reaction buffer containing ATP, this compound or vehicle (DMSO), and varying calcium concentrations.
-
Incubate the plate at a constant temperature (e.g., 32°C).
-
Measure the rate of ATP hydrolysis by quantifying the production of inorganic phosphate (Pi) using a colorimetric method (e.g., malachite green assay) or a coupled enzymatic assay that measures ADP production.
-
Plot the ATPase activity as a function of calcium concentration to determine the effect of this compound on calcium sensitivity (leftward shift of the curve).
Buffer Compositions:
-
Relaxing Solution (pCa 9.0): 100 mM KCl, 20 mM Imidazole (pH 7.0), 4 mM MgCl2, 2 mM EGTA, 4 mM ATP.
-
Activating Solution (pCa 4.0): 100 mM KCl, 20 mM Imidazole (pH 7.0), 4 mM MgCl2, 2 mM EGTA, 4 mM ATP, 2.2 mM CaCl2.
Protocol 2: Isolation of Adult Cardiomyocytes and Contractility Measurement
1. Cardiomyocyte Isolation (adapted from[7][12][20])
-
Perfuse the heart with a calcium-free buffer to wash out the blood.
-
Switch to a digestion buffer containing collagenase and protease to dissociate the tissue.
-
Stop the digestion and gently tease the ventricles apart to release the cardiomyocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
2. Contractility Measurement (adapted from[1][8])
-
Mount the coverslip with adherent cardiomyocytes onto a perfusion chamber on an inverted microscope equipped with a video-based sarcomere length detection system.
-
Perfuse the cells with a Tyrode's solution containing the desired concentration of this compound or vehicle.
-
Electrically pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Record video images of the contracting cells.
-
Use specialized software to analyze the video frames and measure parameters such as:
-
Sarcomere length at rest and during peak contraction.
-
Amplitude of sarcomere shortening.
-
Velocity of shortening and relengthening.
-
-
Compare the contractility parameters in the presence and absence of this compound.
Visualizations
Caption: Mechanism of action of this compound on the cardiac sarcomere.
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Distinct Mechanisms for Increased Cardiac Contraction Through Selective Alteration of Either Myosin or Troponin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
- 9. Small Molecule RPI-194 Stabilizes Activated Troponin to Increase the Calcium Sensitivity of Striated Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Structures reveal details of small molecule binding to cardiac troponin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of Adult Murine Cardiac Myocytes, Contractility, and Ca2+ Measurements. [bio-protocol.org]
- 13. High-Throughput Contractility Assay for Human Stem Cell-derived Cardiomyocytes: One Beat Closer to Tracking Heart Muscle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. Preparation and Identification of Cardiac Myofibrils from Whole Heart Samples | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | A Novel Method of Isolating Myofibrils From Primary Cardiomyocyte Culture Suitable for Myofibril Mechanical Study [frontiersin.org]
- 17. A Novel Method of Isolating Myofibrils From Primary Cardiomyocyte Culture Suitable for Myofibril Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiac CapZ Regulation During Acute Exercise in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Myosin heavy chain and cardiac troponin T damage is associated with impaired myofibrillar ATPase activity contributing to sarcomeric dysfunction in Ca2+-paradox rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation of cardiac myocytes and measurement of myocyte shortening [protocols.io]
avoiding degradation of CK-963 during storage and handling
Welcome to the technical support center for CK-963, a selective inhibitor of the Kinase-X signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and effective use of CK--963 in your research.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store the solid this compound compound?
For long-term stability, store the solid powder form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to keep the compound in a desiccated environment to prevent hydration.[2] Before opening the vial, always allow it to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.[3]
Q2: I can't see any powder in the vial. What should I do?
Small quantities of lyophilized compounds can sometimes be difficult to see as they may have coated the bottom or walls of the vial during shipment.[1] Be assured that the vial contains the correct amount of product. When preparing your stock solution, ensure that the solvent comes into contact with all inner surfaces of the vial to dissolve all of the compound.[1]
Stock Solution Preparation and Storage
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is highly soluble in anhydrous DMSO.[3][4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[3][4][5] For certain applications, ethanol can also be used.[4]
Q4: How should I store the this compound stock solutions?
To maintain the stability of your stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1][6] Store these aliquots in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter durations.[1][3] When you need to use a stock solution, thaw an aliquot quickly and keep it on ice during your experiment.[4]
Q5: Can I store diluted, ready-to-use solutions of this compound?
It is not recommended to store diluted working solutions of this compound in aqueous buffers or cell culture media for extended periods.[7] Always prepare fresh dilutions for each experiment from your concentrated DMSO stock solution immediately before use.[7]
Experimental Use
Q6: My this compound precipitated when I diluted it into my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous solution is a common issue for hydrophobic small molecules.[2] Here are some steps you can take:
-
Decrease the final concentration: You may have exceeded the aqueous solubility limit of this compound.[2]
-
Optimize your dilution strategy: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer.
-
Adjust the final DMSO concentration: While it's important to keep the final DMSO concentration low to avoid cytotoxicity (typically <0.5%), a slightly higher concentration might be necessary to maintain solubility.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.[3][5]
-
Consider co-solvents or excipients: In some cases, using co-solvents like ethanol or excipients such as cyclodextrins can enhance aqueous solubility.[2]
Q7: My experimental results are inconsistent. Could this be due to this compound degradation?
Yes, inconsistent results can be a sign of compound degradation.[7] If you observe a gradual loss of the expected biological effect or high variability between experiments, it is important to review your solution preparation, handling, and storage procedures.[7] Ensure you are using freshly prepared dilutions from a properly stored, concentrated stock solution for each experiment.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound Activity | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage temperature. 2. Degradation in working solution: Instability in aqueous buffer over the course of the experiment. 3. Photodegradation: Exposure to light during storage or handling. | 1. Aliquot stock solutions into single-use volumes and store at -80°C.[1][3] 2. Prepare fresh working solutions immediately before each experiment.[7] 3. Store stock solutions and handle working solutions in amber vials or protect them from light.[7] |
| Precipitation in Aqueous Buffer | 1. Exceeded kinetic solubility: The final concentration of this compound is too high for the aqueous buffer. 2. Insufficient DMSO: The final concentration of DMSO is too low to keep the compound in solution. | 1. Lower the final concentration of this compound in your experiment.[4] 2. Perform a serial dilution to find the solubility limit.[4] Ensure the final DMSO concentration is consistent across all experiments, including vehicle controls.[8] |
| Color Change of Solid or Solution | 1. Oxidation: Exposure to air, especially for extended periods. 2. Contamination: Introduction of impurities during handling. | 1. Store solid compound and stock solutions under an inert atmosphere (e.g., argon or nitrogen) if possible. 2. Use high-purity, anhydrous solvents and sterile techniques when preparing solutions. |
Stability of this compound Under Various Conditions
The following table summarizes the stability of this compound under different storage and handling conditions.
| Condition | Solid Compound | Stock Solution (in DMSO) | Working Solution (in Aqueous Buffer) |
| Temperature | Stable for up to 3 years at -20°C and up to 2 years at 4°C.[1] | Stable for up to 6 months at -80°C.[1][3] Avoid repeated freeze-thaw cycles.[1][6] | Unstable. Prepare fresh for each experiment.[7] |
| Light Exposure | Store in a light-protected vial. | Store in amber vials to protect from light.[3] | Minimize exposure to light during experiments. |
| pH | Stable. | Stable in anhydrous DMSO. | Potential for hydrolysis at extreme pH values. Maintain a pH between 5 and 7 for optimal stability. |
| Moisture | Hygroscopic. Store in a desiccated environment.[2] | Use anhydrous DMSO to prevent hydrolysis.[3] | Prone to hydrolysis over time. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.[3]
-
Weigh the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated precision balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.[3] Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.[5]
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[3] This minimizes freeze-thaw cycles and protects the compound from light.[3]
-
Storage: Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions of this compound for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations.[3] This helps to avoid precipitation of the compound.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments.[3] This should be cell culture medium containing the same final concentration of DMSO as your experimental samples.
-
Immediate Use: Add the final dilutions of this compound to your cell cultures immediately after preparation. Do not store diluted working solutions in cell culture medium for extended periods.[7]
Visualizations
This compound Signaling Pathway Inhibition
The following diagram illustrates the hypothetical signaling pathway inhibited by this compound. This compound is a selective inhibitor of Kinase-X, which is a key downstream effector of pro-inflammatory cytokine receptors. By inhibiting Kinase-X, this compound blocks the phosphorylation of transcription factor Y (TF-Y), preventing its translocation to the nucleus and subsequent expression of inflammatory genes.
References
strategies for enhancing the signal-to-noise ratio in CK-963 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in assays involving the cardiac troponin activator, CK-963. The guidance provided focuses on the primary assay types used to characterize compounds like this compound: ATPase activity assays and Isothermal Titration Calorimetry (ITC).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions to improve your signal-to-noise ratio.
High Background Noise in ATPase Assays
Question: I am observing a high background signal in my ATPase assay, which is masking the specific activity of the enzyme. What are the potential causes and how can I reduce it?
Answer: High background in ATPase assays can originate from several sources. Below is a systematic guide to identifying and mitigating the issue.
Troubleshooting Workflow for High Background Noise
Validation & Comparative
Validating the Specificity of CK-963 for Cardiac Troponin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of CK-963, a novel cardiac troponin activator, against other muscle protein isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound for its intended target. This document summarizes key experimental data, outlines methodologies for specificity validation, and offers a comparison with an alternative cardiac muscle--targeting compound.
Introduction to this compound and Cardiac Troponin Activation
This compound is a small molecule designed to enhance cardiac contractility by directly targeting the cardiac troponin complex.[1][2][3][4] This complex, composed of troponin C, troponin I, and troponin T, is the key calcium-dependent switch for muscle contraction. By increasing the calcium sensitivity of this complex, this compound aims to improve the force of contraction in conditions of reduced cardiac function. A critical aspect of its therapeutic potential is its specificity for the cardiac isoform of troponin over skeletal muscle isoforms to avoid off-target effects.
The mechanism of cardiac troponin activation by small molecules involves stabilizing the "on" state of the troponin complex, which promotes the interaction between actin and myosin, the fundamental basis of muscle contraction. This targeted approach is distinct from traditional inotropes that often increase intracellular calcium concentration, which can have adverse energetic and arrhythmogenic consequences.
Comparative Specificity of this compound
The specificity of this compound for cardiac troponin has been evaluated through various biochemical and biophysical assays. This section presents the available quantitative and qualitative data comparing its interaction with cardiac troponin to its effects on other muscle protein isoforms. For a broader context, data for Omecamtiv Mecarbil, a cardiac myosin activator, is also included.
Table 1: Comparative Binding Affinity and Potency of this compound and Omecamtiv Mecarbil
| Compound | Primary Target | Organism/System | Assay | Parameter | Value | Reference |
| This compound | Cardiac Troponin | Chimera | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 11.5 ± 3.2 μM | [1][3][4][5] |
| Cardiac Myofibrils | Rat | Myofibril ATPase Assay | AC40 | 0.7 μM | [5] | |
| Fast Skeletal Myofibrils | Not Specified | Myofibril ATPase Assay | Activity | Inactive | [5] | |
| Smooth Muscle Myosin | Not Specified | Myofibril ATPase Assay | Activity | Inactive | [5] | |
| Omecamtiv Mecarbil | Cardiac Myosin | Not Specified | Not Specified | Binding Affinity (to S1 domain) | 1.6 ± 0.3 μM | [6] |
| Cardiac Myofibrils | Mouse | Myofibril ATPase Assay | EC50 | 292 nM | [6] | |
| Skeletal Myosin | Not Specified | Not Specified | Activity | Does not alter |
*AC40: Concentration required to increase the myofibril ATP hydrolysis rate by 40%. *EC50: Half-maximal effective concentration.
Experimental Validation of Specificity
The determination of a compound's specificity for its target is paramount in drug development. The following are key experimental protocols used to validate the specificity of cardiac troponin activators like this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes that occur upon the binding of a small molecule to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Experimental Protocol:
-
Sample Preparation:
-
The target protein (e.g., a cardiac troponin C-troponin I chimera) is extensively dialyzed against a specific buffer to ensure buffer matching with the ligand solution.
-
The small molecule (e.g., this compound) is dissolved in the final dialysis buffer.
-
Accurate concentration determination of both protein and ligand is crucial.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
A series of small, precise injections of the ligand into the protein solution are performed.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Myofibril ATPase Assay
This functional assay measures the rate of ATP hydrolysis by isolated myofibrils, the contractile organelles of muscle cells. By comparing the effect of a compound on myofibrils from different muscle types (cardiac, fast skeletal, slow skeletal), the selectivity of the compound can be assessed.
Experimental Protocol:
-
Myofibril Isolation:
-
Myofibrils are isolated from cardiac and skeletal muscle tissues.
-
-
ATPase Activity Measurement:
-
The isolated myofibrils are incubated with varying concentrations of the test compound in an assay buffer containing ATP and a defined concentration of calcium.
-
The rate of ATP hydrolysis is measured, often using a coupled-enzyme assay that links ADP production to a change in absorbance or fluorescence.
-
-
Data Analysis:
-
The ATPase activity is plotted as a function of the compound concentration to determine the potency (e.g., AC40 or EC50) for each muscle type.
-
A comparison of the potency values provides a quantitative measure of selectivity.
-
Reconstituted Sarcomere Assay (Sarcomere Component Swap)
This assay provides definitive evidence of the target by "swapping" protein components between different muscle types within a reconstituted contractile system.
Experimental Protocol:
-
Protein Purification:
-
Individual sarcomeric proteins (actin, tropomyosin, troponin complex, myosin) are purified from both cardiac and skeletal muscle.
-
-
Sarcomere Reconstitution:
-
Functional thin filaments are reconstituted by combining actin, tropomyosin, and the troponin complex from either cardiac or skeletal muscle.
-
The activity of these reconstituted thin filaments is then assessed in the presence of myosin from either muscle type.
-
-
Activity Measurement:
-
The effect of the test compound on the ATPase activity or motility of the various reconstituted sarcomere combinations is measured.
-
-
Data Analysis:
-
Activation of the assay only in the presence of the cardiac troponin complex, regardless of the origin of other proteins, confirms that the compound's target is within the cardiac troponin complex.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental logic and the targeted biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound specificity.
Caption: Simplified signaling pathway of cardiac muscle contraction and the action of this compound.
Conclusion
The available data indicates that this compound is a selective activator of cardiac troponin. Isothermal calorimetry has confirmed a direct binding interaction with a cardiac troponin chimera, and functional assays using myofibrils from different muscle types demonstrate its selectivity for cardiac muscle. Furthermore, reconstituted sarcomere experiments pinpoint the cardiac thin filament, and by extension the cardiac troponin complex, as the molecular target. While the current data strongly supports the cardiac-specific action of this compound, further quantitative analysis of its binding affinity to skeletal troponin would provide a more complete specificity profile. The experimental protocols outlined in this guide provide a robust framework for such validation studies.
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytokinetics.com [cytokinetics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Omecamtiv Mecarbil, a Cardiac Myosin Activator, Increases Ca2+ Sensitivity in Myofilaments With a Dilated Cardiomyopathy Mutant Tropomyosin E54K - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CK-963 and Omecamtiv Mecarbil in Modulating Cardiac Contractility
This guide provides a detailed, data-driven comparison of two distinct cardiac contractility modulators: CK-963, a cardiac troponin activator, and omecamtiv mecarbil, a cardiac myosin activator. The information is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms, performance based on experimental data, and the protocols used for their evaluation.
Overview and Mechanism of Action
Both this compound and omecamtiv mecarbil are classified as myotropes, agents that directly target the cardiac sarcomere to enhance contractility without altering intracellular calcium concentrations, a mechanism distinct from traditional inotropes like phosphodiesterase-3 (PDE-3) inhibitors.[1][2] However, their specific molecular targets within the sarcomere are different.
Omecamtiv Mecarbil (CK-1827452): A Cardiac Myosin Activator
Omecamtiv mecarbil is a first-in-class cardiac myosin activator designed for the potential treatment of heart failure with reduced ejection fraction (HFrEF).[3][4] It allosterically binds to the catalytic S1 domain of β-cardiac myosin.[1][3] The primary mechanism involves accelerating the transition of myosin from a weakly-bound to a strongly-bound, force-producing state with actin.[3][5] Omecamtiv mecarbil achieves this by increasing the rate of phosphate release from the myosin-ADP-Pi complex.[1][2] This action prolongs the duration of the power stroke and increases the proportion of myosin heads actively engaged with actin at any given time (i.e., increases the duty ratio), leading to enhanced systolic force and prolonged systolic ejection time.[1][2][6] While it is broadly considered a myosin "activator," single-molecule studies have revealed a more complex mechanism, suggesting that omecamtiv mecarbil may suppress the myosin working stroke and prolong actomyosin attachment, with the overall increase in myocardial force resulting from cooperative thin-filament activation.[7]
This compound: A Cardiac Troponin Activator
This compound is a novel cardiac troponin activator developed to increase cardiac contractility by acting on the thin filament of the sarcomere.[1][8] Unlike omecamtiv mecarbil, its target is the cardiac troponin regulatory complex.[1] Isothermal calorimetry studies have confirmed a direct interaction between this compound and a cardiac troponin chimera that includes the calcium-sensing (troponin C) and myosin-gating (troponin I) components.[1][8] By modulating the troponin complex, this compound enhances the contractile response to calcium, effectively sensitizing the sarcomere. This mechanism allows for an increase in contractility without the undesirable off-target effects of PDE-3 inhibition or alterations in cardiomyocyte calcium transients.[1][8]
Quantitative Data Comparison
The following tables summarize key quantitative data from biochemical, cellular, and in vivo studies, providing a direct comparison of the two compounds.
Table 1: Biochemical and Biophysical Parameters
| Parameter | Omecamtiv Mecarbil | This compound | Source |
| Target | β-Cardiac Myosin | Cardiac Troponin Complex | [1][3] |
| Myofibril ATPase Activity | EC₅₀: 271-292 nM | AC₄₀: 0.7 µM | [1][9] |
| Binding Affinity (Kd) | Not explicitly found | 11.5 ± 3.2 µM (to cNTnC–TnI chimera) | [1][8] |
Table 2: Effects on Cardiac Muscle Fiber and Cardiomyocyte Contractility
| Parameter | Omecamtiv Mecarbil | This compound | Source |
| Calcium Sensitivity (pCa₅₀) | Significant increase (e.g., ΔpCa₅₀ of ~0.33 at 1.0 µM) | Not explicitly reported, but acts via thin filament sensitization | [10][11] |
| Maximal Ca²⁺-Activated Force | No significant change or decreased at high concentrations | Not explicitly reported | [4][10] |
| Rate of Tension Development (k_tr) | Decreased in a dose-dependent manner | Not explicitly reported | [10] |
| Cardiomyocyte Fractional Shortening | Increased, but can be complex at higher concentrations | Significantly increased (e.g., at 10 µM) without altering Ca²⁺ transients | [1][12] |
| Intracellular Ca²⁺ Transients | Unchanged | Unchanged | [1][12] |
Table 3: In Vivo Effects (Rat Models)
| Parameter | Omecamtiv Mecarbil | This compound | Source |
| Left Ventricular Fractional Shortening | Significantly increased | Concentration-dependent increase up to 95% | [1][13] |
| Key In Vivo Observation | Increases systolic ejection time | Unbound plasma concentration of 1.2 µM increases fractional shortening by 40% | [1][2][5] |
Experimental Protocols
The characterization of this compound and omecamtiv mecarbil relies on a suite of specialized assays that measure contractility across different biological scales.
A. Myofibril ATPase Activity Assay This biochemical assay is fundamental for screening and characterizing sarcomere modulators. It measures the rate of ATP hydrolysis, which is directly coupled to the actin-myosin cross-bridge cycle.
-
Principle: Isolated cardiac myofibrils are incubated with the test compound across a range of concentrations in a buffer containing ATP and a specific free calcium concentration. The enzymatic reaction is allowed to proceed for a set time.
-
Methodology: The reaction is quenched, and the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis is measured. A common detection method is the malachite green assay, where a complex of malachite green, molybdate, and free phosphate forms a colored product measured spectrophotometrically (absorbance at ~620-655 nm).[9][14]
-
Endpoint: Data are plotted as ATPase activity versus compound concentration to determine potency values like EC₅₀ (the concentration for 50% of maximal effect) or AC₄₀ (the concentration for a 40% increase in activity).[9][15]
B. Skinned Muscle Fiber Force-pCa Assay This assay provides detailed information on how a compound affects the force-generating capacity and calcium sensitivity of the myofilaments.
-
Principle: The sarcolemma of a cardiac muscle fiber bundle is chemically removed ("skinned") with a detergent like Triton X-100. This allows for precise experimental control over the intracellular environment, particularly the Ca²⁺ concentration.[9]
-
Methodology: The skinned fiber is mounted between a force transducer and a motor to control its length. The fiber is then exposed to a series of solutions with progressively increasing Ca²⁺ concentrations (decreasing pCa, where pCa = -log[Ca²⁺]). The isometric force generated at each pCa is recorded. The protocol is repeated after incubating the fiber with the test compound.[10][16]
-
Endpoint: The resulting force-pCa relationship is fitted to the Hill equation to determine key parameters: pCa₅₀ (the pCa at which 50% of maximal force is produced, an index of Ca²⁺ sensitivity) and the maximal Ca²⁺-activated force (F_max).[16][17]
C. Cardiomyocyte Contractility Assay This cellular-level assay assesses the integrated effect of a compound on the contraction and relaxation of single, living heart muscle cells.
-
Principle: Isolated adult cardiomyocytes are placed in a chamber on a microscope stage and electrically stimulated to contract at a physiological frequency (e.g., 1 Hz).[1]
-
Methodology: High-speed video microscopy and edge-detection software are used to track the change in cell length during the contraction-relaxation cycle. The compound is then added to the superfusion buffer, and the measurements are repeated.[1] For simultaneous calcium measurement, cells can be loaded with a fluorescent Ca²⁺ indicator (e.g., Fura-2).[1]
-
Endpoint: Key parameters include fractional shortening (% change in cell length), velocity of shortening, and velocity of relaxation.[1][18]
D. In Vivo Echocardiography This non-invasive technique evaluates the effect of a compound on global heart function in a living animal model.
-
Principle: High-frequency ultrasound is used to create images of the heart in anesthetized animals (e.g., rats).[1]
-
Methodology: After baseline measurements are taken, the compound is administered (e.g., via intravenous infusion). Echocardiographic images are acquired periodically to measure changes in cardiac dimensions and function over time and at different plasma concentrations of the drug.[1][2]
-
Endpoint: The primary pharmacodynamic readout is often Left Ventricular Fractional Shortening (LVFS), an indicator of overall cardiac contractility.[2]
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin Isoform-Dependent Effect of Omecamtiv Mecarbil on the Regulation of Force Generation in Human Cardiac Muscle [mdpi.com]
- 5. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omecamtiv mecarbil - Wikipedia [en.wikipedia.org]
- 7. Positive cardiac inotrope omecamtiv mecarbil activates muscle despite suppressing the myosin working stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omecamtiv Mecarbil, a Cardiac Myosin Activator, Increases Ca2+ Sensitivity in Myofilaments With a Dilated Cardiomyopathy Mutant Tropomyosin E54K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omecamtiv Mecarbil Enhances the Duty Ratio of Human β-Cardiac Myosin Resulting in Increased Calcium Sensitivity and Slowed Force Development in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of omecamtiv mecarbil on the contractile properties of skinned porcine left atrial and ventricular muscles [frontiersin.org]
- 12. Omecamtiv mecarbil augments cardiomyocyte contractile activity both at resting and systolic Ca2+ levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Discovery of Omecamtiv Mecarbil the First, Selective, Small Molecule Activator of Cardiac Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cMyBPC phosphorylation modulates the effect of omecamtiv mecarbil on myocardial force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysing force-pCa curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing Cardiac Contractility From Single Molecules to Whole Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of CK-963 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of heart failure therapeutics is evolving, with a shift towards targeting the fundamental mechanisms of cardiac muscle contraction. CK-963, a novel cardiac troponin activator, represents a promising approach to enhancing cardiac contractility. This guide provides a comprehensive comparison of this compound with other emerging cardiac sarcomere modulators, offering an objective assessment of its translational potential based on available preclinical and clinical data.
Executive Summary
This compound is a selective cardiac troponin C (cTnC) activator that increases the calcium sensitivity of the myofilament, leading to enhanced cardiac contractility without altering intracellular calcium concentrations.[1][2] This mechanism offers a potential advantage over traditional inotropes that can increase myocardial oxygen demand and have been associated with adverse long-term outcomes. This guide compares this compound with three other notable cardiac-acting drugs: Omecamtiv mecarbil, a cardiac myosin activator; Aficamten, a cardiac myosin inhibitor; and Danicamtiv, another cardiac myosin activator. The comparison focuses on their mechanisms of action, preclinical efficacy, and clinical development status to provide a clear perspective on the potential of troponin activation as a therapeutic strategy.
Comparative Data of Sarcomere Modulators
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are derived from various studies with different experimental conditions.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | This compound | Omecamtiv Mecarbil | Aficamten | Danicamtiv |
| Target | Cardiac Troponin C | Cardiac Myosin | Cardiac Myosin | Cardiac Myosin |
| Mechanism of Action | Increases Ca2+ sensitivity of troponin | Increases the rate of myosin's transition to the force-producing state | Inhibits myosin ATPase activity, reducing the number of force-producing myosin heads | Increases the number of active myosin heads and slows the rate of ADP release |
| Dissociation Constant (Kd) | 11.5 ± 3.2 μM (for cardiac troponin chimera)[1][2] | - | - | - |
| Biochemical Potency (AC40/EC50) | AC40: 0.7 μM (cardiac myofibril ATPase assay)[3] | EC50: 316 nM (myofibrillar ATPase activity in DCM model)[4] | - | AC50: 6.0 μM (ventricular myofibril ATPase)[5] |
| Effect on Fractional Shortening (in vivo, rats) | Concentration-dependent increase up to 95%[1][2] | - | - | Significant increase in ejection fraction in control (58.1% to 74.7%) and DCM (36.6% to 46.3%) hearts at 2 mg/kg[6] |
| Unbound Plasma Concentration for 40% Increase in Fractional Shortening (rats) | 1.2 μM[1][3] | - | - | - |
Table 2: Pharmacokinetics (Rat models)
| Parameter | This compound | Nelutroctiv (CK-136) |
| Clearance | < 25% of hepatic blood flow[1][3] | Low clearance (3.8 mL/min/kg)[7] |
| Half-life | 0.6 to 2.3 hours[1][3] | - |
| Oral Bioavailability | - | 84%[7] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of Cardiac Troponin Activation
The following diagram illustrates the proposed mechanism of action of this compound. By binding to cardiac troponin C, this compound stabilizes the calcium-bound state of the troponin complex. This leads to a prolonged interaction between troponin I and troponin C, which in turn shifts the position of tropomyosin on the actin filament, exposing more myosin-binding sites. This increased availability of binding sites enhances the formation of cross-bridges between actin and myosin, resulting in increased cardiac contractility.
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Omecamtiv Mecarbil, a Cardiac Myosin Activator, Increases Ca2+ Sensitivity in Myofilaments With a Dilated Cardiomyopathy Mutant Tropomyosin E54K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of danicamtiv, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Cross-Validation of CK-963 Findings: A Comparative Guide to Experimental Techniques
For Researchers, Scientists, and Drug Development Professionals
The novel cardiac troponin activator, CK-963, has demonstrated potential in enhancing cardiac contractility by directly targeting the cardiac troponin complex.[1][2] Initial findings have characterized its biochemical and physiological effects, primarily through isothermal calorimetry and echocardiography.[1] This guide provides a comparative framework for cross-validating these initial findings using alternative and complementary experimental techniques, offering researchers a broader perspective on validating novel cardiac myotropes.
Summary of this compound Key Findings
This compound is a small molecule designed to increase the calcium sensitivity of the cardiac sarcomere, thereby enhancing cardiac contractility without significantly altering intracellular calcium concentrations.[1][3] The primary findings from the initial characterization of this compound are summarized below.
| Parameter | Method Used | Reported Value/Effect | Source |
| Binding Affinity (to cardiac troponin) | Isothermal Calorimetry (ITC) | Dissociation constant (Kd) of 11.5 ± 3.2 μM | [1][2][4] |
| In Vivo Efficacy (Cardiac Contractility) | Rat Echocardiography | Concentration-dependent increases in cardiac fractional shortening up to 95% | [1][3][4][5] |
| Mechanism of Action | Myofibril ATPase Assays & Sarcomere Component Swap Experiments | Selective for cardiac troponin; not a direct myosin activator | [1][4] |
Cross-Validation of this compound Binding to Cardiac Troponin
The direct interaction of this compound with cardiac troponin was initially quantified using Isothermal Titration Calorimetry (ITC).[1] While ITC is a robust method that measures the heat change upon binding to determine affinity, stoichiometry, and thermodynamic parameters, cross-validation with other techniques is crucial to confirm these findings.[6][7]
Comparison of Binding Assay Techniques
| Technique | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during a binding event in solution. | Label-free; provides a complete thermodynamic profile (Kd, ΔH, ΔS); solution-based. | Requires relatively large amounts of protein and compound; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as a ligand binds to an immobilized protein. | High sensitivity; provides kinetic data (kon, koff); requires small amounts of analyte. | Requires immobilization of one binding partner, which may affect its conformation; potential for mass transport limitations. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed (and thus polarization of emitted light) of a fluorescently labeled molecule upon binding to a larger partner. | Homogeneous, solution-based assay; high throughput; sensitive. | Requires fluorescent labeling of one of the molecules, which can potentially interfere with binding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of atoms in a protein upon ligand binding. | Provides structural information about the binding site; can detect weak interactions; solution-based. | Requires large amounts of isotopically labeled protein; lower throughput; requires specialized equipment and expertise. |
Experimental Protocols for Cross-Validation
Surface Plasmon Resonance (SPR) Protocol:
-
Immobilization: Recombinantly express and purify the human cardiac troponin complex. Covalently immobilize the troponin complex onto a CM5 sensor chip via amine coupling.
-
Binding Analysis: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Data Acquisition: Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.
-
Kinetic and Affinity Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Fluorescence Polarization (FP) Protocol:
-
Probe Preparation: Synthesize a fluorescently labeled version of a peptide derived from the "switch" region of cardiac troponin I (cTnIsp), which is known to interact with cardiac troponin C (cTnC).
-
Assay Setup: In a microplate format, add a constant concentration of the fluorescently labeled cTnIsp peptide and recombinant cTnC.
-
Titration: Add increasing concentrations of this compound to the wells.
-
Measurement: After an incubation period, measure the fluorescence polarization of each well using a plate reader. An increase in polarization indicates that this compound stabilizes the cTnC-cTnIsp interaction.
-
Data Analysis: Plot the change in fluorescence polarization as a function of this compound concentration and fit the data to a suitable binding isotherm to calculate the EC50 or Kd.
Cross-Validation of this compound Effects on Cardiac Contractility
The in vivo effects of this compound on cardiac function were initially assessed using echocardiography in rats to measure left ventricular fractional shortening.[1] While a standard and valuable technique, more advanced imaging modalities can provide a more comprehensive and nuanced assessment of cardiac mechanics.
Comparison of Cardiac Function Assessment Techniques
| Technique | Principle | Advantages | Disadvantages |
| M-mode Echocardiography (for Fractional Shortening) | One-dimensional view of the heart, allowing for measurement of ventricular dimensions over time. | High temporal resolution; simple and quick to perform. | Susceptible to geometric assumptions; may not be accurate in abnormally shaped ventricles; provides limited information on regional function. |
| Speckle Tracking Echocardiography (Strain Imaging) | Tracks the motion of natural acoustic markers (speckles) in the myocardium to quantify deformation (strain). | Provides a more sensitive and direct measure of myocardial contractility; less dependent on ventricular geometry; can assess regional function. | Can be technically challenging and dependent on image quality. |
| Doppler Echocardiography | Measures the velocity of blood flow and myocardial tissue movement. | Provides information on both systolic and diastolic function; can assess global and regional function. | Angle-dependent; requires skilled operators for accurate measurements. |
| Cardiac Magnetic Resonance (CMR) Imaging | Uses a strong magnetic field and radio waves to generate detailed images of the heart. | Considered the gold standard for assessing ventricular volumes, mass, and ejection fraction; not limited by acoustic windows; provides excellent tissue characterization. | Lower temporal resolution than echocardiography; more expensive and less accessible; not suitable for all patients (e.g., those with certain implants). |
Experimental Protocols for Cross-Validation
Speckle Tracking Echocardiography (Strain Imaging) Protocol:
-
Animal Model: Utilize the same rat model as in the original studies.
-
Image Acquisition: Acquire high-frame-rate 2D echocardiographic images of the left ventricle in both long-axis and short-axis views at baseline and after administration of this compound.
-
Strain Analysis: Use offline analysis software to perform speckle tracking on the acquired images. Calculate global longitudinal strain (GLS), global circumferential strain (GCS), and global radial strain (GRS).
-
Data Comparison: Compare the strain values before and after this compound administration. A dose-dependent increase in the magnitude of strain (more negative GLS and GCS, more positive GRS) would confirm the positive inotropic effect of this compound with higher sensitivity than fractional shortening.
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound Action
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.iha.org.ir [journal.iha.org.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparing qualitative and quantitative echocardiographic markers to assess cardiac contractility in newborn infants: protocol for a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry and surface plasmon resonance methods to probe protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of CK-963: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
CK-963 is a novel cardiac troponin activator designed to enhance cardiac contractility. This guide provides a comprehensive comparison of its effects observed in laboratory (in vitro) and living organism (in vivo) studies, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from biochemical and physiological assessments.
Table 1: In Vitro Biochemical Potency and Binding Affinity of this compound
| Parameter | Value | Description |
| Biochemical Potency (AC40) | 0.7 μM | The concentration of this compound required to achieve 40% activation in a cardiac myofibril ATPase assay. |
| Dissociation Constant (Kd) | 11.5 ± 3.2 μM | A measure of the binding affinity of this compound to a cardiac troponin chimera, as determined by isothermal calorimetry.[1][2][3] |
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Condition |
| Increase in Fractional Shortening | ~10% | At 0.4 μM unbound plasma concentration.[1][2] |
| Increase in Fractional Shortening | ~40% | At 1.2 μM unbound plasma concentration.[1][2] |
| Maximum Increase in Fractional Shortening | Up to 95% | At the highest tested plasma concentrations (~100 μM).[1][2][3] |
| Clearance | < 25% of hepatic blood flow | Intravenous (IV) administration.[1][2] |
| Half-life (t1/2) | 0.6 to 2.3 hours | Intravenous (IV) administration.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cardiac Myofibril ATPase Assay
This assay measures the enzymatic activity of cardiac myofibrils, which is an indicator of contractility.
Objective: To determine the effect of this compound on the calcium-dependent ATPase activity of cardiac myofibrils.
Procedure:
-
Preparation of Myofibrils: Purified canine cardiac myofibrils are prepared and washed to remove membrane contaminants.
-
Incubation: The myofibrils (1 mg/mL) are incubated in a solution containing 130 mM KCl, 20 mM imidazole (pH 7.0), 6 mM MgCl₂, 1 mM EGTA, varying concentrations of CaCl₂ (to achieve a range of free calcium concentrations), 1 mM creatine phosphate, and 0.1 mg/mL creatine phosphokinase at 25°C.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Measurement: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate liberated over time. Samples are taken at various time points, and the reaction is stopped by the addition of cold 10% trichloroacetic acid.
-
Data Analysis: The ATPase activity is plotted against the free calcium concentration to generate a dose-response curve, from which parameters like AC₄₀ can be determined.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity of this compound to its target, cardiac troponin.
Objective: To determine the dissociation constant (Kd) of the interaction between this compound and a cardiac troponin chimera.
Procedure:
-
Sample Preparation: The cardiac troponin chimera is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in a matched buffer solution to minimize heats of dilution.
-
Titration: A series of small injections of this compound are made into the sample cell containing the troponin chimera.
-
Heat Measurement: The heat change associated with each injection is measured. As the troponin becomes saturated with this compound, the heat change per injection decreases.
-
Data Analysis: The resulting data are fitted to a binding model to determine the stoichiometry (n), enthalpy change (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) is calculated.[4][5]
Rat Echocardiography for Cardiac Function Assessment
This in vivo imaging technique is used to assess the effect of this compound on cardiac contractility in a living animal model.
Objective: To measure the change in left ventricular fractional shortening (LVFS) in response to this compound administration in rats.
Procedure:
-
Animal Preparation: Anesthetized Sprague-Dawley rats are used. The chest area is shaved, and the rat is placed in a supine position on a heating pad to maintain body temperature.
-
Echocardiography: A high-frequency ultrasound transducer is used to obtain M-mode images of the left ventricle in the parasternal short-axis view.
-
Drug Administration: this compound is administered via continuous or stepwise intravenous infusion.
-
Image Acquisition: Echocardiographic measurements are taken at baseline and throughout the infusion period.
-
Data Analysis: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured from the M-mode tracings. Fractional shortening is calculated using the formula: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.[1][2][3]
In Vivo Pharmacokinetic Study in Rats
This study determines how the body processes this compound, including its absorption, distribution, metabolism, and excretion.
Objective: To determine the pharmacokinetic parameters of this compound, such as clearance and half-life, in rats.
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are used.
-
Drug Administration: A single intravenous (IV) dose of this compound is administered.
-
Blood Sampling: Blood samples are collected at multiple time points after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is measured using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including clearance, volume of distribution, and half-life.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound at the level of the cardiac sarcomere.
Caption: Mechanism of action of this compound on the cardiac sarcomere.
Experimental Workflow for In Vivo Rat Echocardiography
This diagram outlines the key steps in the in vivo assessment of this compound's effect on cardiac function.
Caption: Workflow for in vivo rat echocardiography study of this compound.
References
- 1. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Echocardiographic Assessment of Cardiac Anatomy and Function in Adult Rats [jove.com]
- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Cardiac Troponin and Myosin Activator Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of heart failure treatment is evolving, with a growing focus on therapies that directly target the molecular machinery of cardiac muscle contraction. This guide provides a comparative analysis of emerging cardiac sarcomere activators, specifically focusing on cardiac troponin and myosin activators. These agents represent a novel class of therapeutics designed to enhance cardiac contractility without the adverse energetic effects associated with traditional inotropes.[1][2] This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies and visual pathways to elucidate their mechanisms of action.
Mechanism of Action: Enhancing Cardiac Contractility at the Sarcomere
Cardiac muscle contraction is initiated by the binding of calcium to the troponin complex, which triggers a conformational change allowing for the interaction of actin and myosin filaments.[3][4] Cardiac troponin and myosin activators, collectively known as myotropes, directly target components of this contractile apparatus to increase cardiac contractility without increasing intracellular calcium concentrations.[1][2]
-
Cardiac Myosin Activators (e.g., Omecamtiv Mecarbil, Danicamtiv) bind to the catalytic domain of cardiac myosin. This action allosterically modulates the myosin ATPase cycle, increasing the number of myosin heads bound to actin in a force-producing state.[5][6] This prolongs the duration of systole and enhances the force of contraction.
-
Cardiac Troponin Activators (e.g., CK-963, RPI-194) bind to the cardiac troponin complex. This interaction sensitizes the troponin complex to calcium, promoting the activated state where myosin-binding sites on actin are exposed, thus enhancing contractility.[1][2][7]
The signaling pathway below illustrates the points of intervention for these two classes of drugs within the cardiac sarcomere.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of various cardiac troponin and myosin activators from preclinical and clinical studies.
Table 1: Preclinical Efficacy Data
| Compound | Target | Model System | Key Findings | Reference |
| Danicamtiv (MYK-491) | Cardiac Myosin | Human Myofibrils | ATPase activity increase: 3.0-fold (Ventricular), 2.3-fold (Atrial) at 50 µM. | [8] |
| Dogs with Heart Failure | Stroke Volume: +10.6 mL; LA Emptying Fraction: +10.7%. | [8] | ||
| This compound | Cardiac Troponin | Rat Cardiomyocytes | Increased fractional shortening without raising intracellular Ca²⁺. | [1] |
| Rat (in vivo) | Concentration-dependent increases in cardiac fractional shortening up to 95%. | [1][6] | ||
| Cardiac Troponin Chimera | Direct interaction confirmed with a dissociation constant (KD) of 11.5 ± 3.2 μM. | [1][6] | ||
| RPI-194 | Cardiac Troponin | Cardiac Troponin Chimera | Binds with a dissociation constant (KD) of 6–24 μM, stabilizing the activated troponin complex. | [7] |
Table 2: Clinical Efficacy Data in Heart Failure with Reduced Ejection Fraction (HFrEF)
| Compound | Trial Name / Phase | Patient Population | Key Efficacy Endpoints | Reference |
| Omecamtiv Mecarbil (CK-1827452) | COSMIC-HF (Phase 2) | Stable Chronic HFrEF | PK-Titration Group (at 20 weeks): - Systolic Ejection Time: +25 ms- Stroke Volume: +4 mL- LVESD: -1.8 mm- LVEDD: -1.3 mm- Heart Rate: -3 bpm- NT-proBNP: -970 pg/mL | [5] |
| GALACTIC-HF (Phase 3) | Chronic HFrEF | Reduced the primary composite endpoint of first heart failure event or cardiovascular death, particularly in patients with LVEF <28%. | [6][9] | |
| Danicamtiv (MYK-491) | Phase 2a | Stable HFrEF | Multiple-Dose (7 days): - Concentration-dependent increase in Systolic Ejection Time (up to 48 ms)- Significant increases in stroke volume and reductions in LV dimensions. | [8] |
| Phase 2 (DCM) | Dilated Cardiomyopathy (DCM) with MYH7 or TTN variants | After Treatment Period 2: - LVEF Improvement (from baseline): - MYH7 cohort: +8.8% - TTN cohort: +5.9% | [10] |
Experimental Protocols and Methodologies
The evaluation of cardiac sarcomere activators follows a structured progression from in vitro biochemical assays to in vivo animal models and finally to human clinical trials.
Key Preclinical Experimental Protocols
-
Myofibril ATPase Assay:
-
Objective: To measure the direct effect of a compound on the enzymatic activity of the sarcomere.
-
Methodology: Cardiac myofibrils are isolated from ventricular tissue. The rate of ATP hydrolysis (ATPase activity) is measured in the presence of varying concentrations of the test compound and controlled free calcium concentrations. An increase in the ATPase rate indicates sarcomere activation.[2][8]
-
-
Cardiomyocyte Contractility Assay:
-
Objective: To assess the compound's effect on the contractility of isolated heart muscle cells.
-
Methodology: Primary cardiomyocytes are isolated (e.g., from rats). Cells are electrically paced to contract, and parameters like fractional shortening (the degree of cell shortening during contraction) and calcium transients are measured using microscopy and fluorescent indicators. A key finding for myotropes is increased contractility without a change in intracellular calcium levels.[1][6]
-
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To confirm direct binding of the compound to its target protein and determine binding affinity.
-
Methodology: A solution of the target protein (e.g., a cardiac troponin chimera) is titrated with the test compound. The heat released or absorbed during binding is measured, allowing for the calculation of the dissociation constant (KD), which indicates binding affinity.[1][6]
-
-
In Vivo Animal Models:
-
Objective: To evaluate the compound's effect on cardiac function in a living organism.
-
Methodology: Anesthetized animals (e.g., rats) receive the compound via infusion. Cardiac function is assessed non-invasively using echocardiography to measure parameters such as Left Ventricular Fractional Shortening (LVFS), ejection fraction, and ventricular dimensions.[1] In larger animal models (e.g., dogs with induced heart failure), more invasive hemodynamic measurements can be performed.[8]
-
The workflow diagram below outlines the typical drug discovery and evaluation process for a novel cardiac troponin activator.
Comparative Summary and Concluding Remarks
This guide highlights the distinct yet complementary approaches of activating the cardiac sarcomere through either myosin or troponin modulation.
-
Omecamtiv Mecarbil , a cardiac myosin activator, has undergone extensive clinical investigation, demonstrating a modest but significant benefit in reducing heart failure events in a specific subset of the HFrEF population.[6][9] Its development, however, faced regulatory hurdles, and it was not approved by the FDA for HFrEF treatment.[11][12]
-
Danicamtiv , another cardiac myosin activator, has shown promising results in early-phase clinical trials, improving both left ventricular and left atrial function in patients with HFrEF and genetic DCM.[8][10][13]
-
Direct cardiac troponin activators like this compound and RPI-194 are in earlier stages of development but offer a compelling therapeutic rationale.[1][7] Preclinical data suggest they can effectively increase cardiac contractility without altering intracellular calcium dynamics, a key objective for developing safer inotropes.[1][6]
For comparison, Reldesemtiv , a fast skeletal muscle troponin activator, underscores the potential for tissue-specific sarcomere modulation.[14] While it failed to show efficacy in a Phase 3 trial for ALS, its mechanism highlights the feasibility of selectively targeting troponin complexes in different muscle types.[12][15]
References
- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule Troponin Activator Increases Cardiac Contractile Function Without Negative Impact on Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Troponin, cardiac muscle stimulants and how do they work? [synapse.patsnap.com]
- 4. Troponin - Wikipedia [en.wikipedia.org]
- 5. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule RPI-194 Stabilizes Activated Troponin to Increase the Calcium Sensitivity of Striated Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of danicamtiv, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of omecamtiv mecarbil for heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Danicamtiv, A Selective Agonist of Cardiac Myosin, for Dilated Cardiomyopathy: A Phase 2 Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differentiating Cardiac Troponin Levels During Cardiac Myosin Inhibition or Cardiac Myosin Activation Treatments: Drug Effect or the Canary in the Coal Mine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. danicamtiv (MYK-491) News - LARVOL Sigma [sigma.larvol.com]
- 14. Reldesemtiv in Patients with Spinal Muscular Atrophy: a Phase 2 Hypothesis-Generating Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of CK-963
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of CK-963, a research-grade cardiac troponin activator. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, the following protocols are based on general best practices for hazardous chemical waste management in a laboratory setting.
This compound Chemical Profile
While specific disposal data is not available, understanding the compound's identity is the first step in proper chemical management.
| Identifier | Value |
| IUPAC Name | Not available in search results |
| CAS Number | 2851991-63-2[1] |
| Molecular Formula | C27H36N6O5S[1] |
| Molecular Weight | 556.68 g/mol [1] |
| Known Hazards | As a novel research chemical, the full toxicological properties of this compound have not been determined. Therefore, it should be handled as a potentially hazardous substance. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a procedural, step-by-step guide for the safe disposal of this compound and associated contaminated materials. The overriding principle is to treat this compound as hazardous chemical waste.[2][3]
Step 1: Waste Identification and Segregation
-
Identify all this compound Waste Streams:
-
Unused or Expired Solid Compound: Pure this compound powder.
-
Solutions: Any remaining solutions containing this compound (e.g., in DMSO).
-
Contaminated Labware: Any materials that have come into direct contact with this compound. This includes, but is not limited to:
-
Pipette tips
-
Gloves
-
Vials and tubes
-
Bench paper or absorbent pads
-
Wipes used for cleaning spills
-
-
-
Segregate Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[4] For example, keep it separate from strong acids, bases, or oxidizers.
-
Collect solid waste (unused compound, contaminated wipes, gloves) separately from liquid waste (solutions).
-
Step 2: Waste Collection and Containment
-
Use Appropriate Containers:
-
Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container (a high-density polyethylene or glass carboy is often suitable).[4][5] The container must have a tightly sealing screw cap.[2]
-
Solid Waste: Collect in a puncture-resistant container or a durable, sealable plastic bag clearly marked for chemical waste.[3]
-
-
Label Containers Clearly:
-
As soon as you begin collecting waste, affix a hazardous waste label to the container.[2]
-
The label must include:
-
The words "Hazardous Waste "[3]
-
The full chemical name: "This compound " (avoid abbreviations or formulas).
-
List all constituents, including solvents (e.g., "this compound in Dimethyl Sulfoxide").
-
An approximate concentration or percentage of each component.
-
The date accumulation started.
-
Your name, laboratory, and contact information.
-
-
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed waste containers in a designated and secure satellite accumulation area within your laboratory.[2][3]
-
Safe Storage Practices:
Step 4: Final Disposal
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.[6][7] This is illegal and poses a significant environmental and safety risk.[7]
-
Contact Environmental Health and Safety (EHS):
-
When your waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department (or equivalent authority) to schedule a waste pickup.[3]
-
Follow their specific procedures for requesting a pickup and preparing the container for transport.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guidance for Handling CK-963
For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like CK-963 is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and operational plans based on best practices for handling potent, research-grade pharmacological compounds. This compound is an activator of cardiac troponin (cTnC) with a Ki of 11.5 μM and is intended for research use only.[1]
Personal Protective Equipment (PPE)
Given that this compound is a bioactive compound intended for research, it should be handled with care to avoid potential pharmacological effects from accidental exposure. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). A double layer of gloves is recommended. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory Coat | A full-length laboratory coat is required. |
| Respiratory Protection | Fume Hood | All handling of solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Operational Plan: From Receipt to Disposal
A structured approach to managing this compound in the laboratory minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored at 4°C and protected from light.[1] For long-term storage in solvent, -80°C for up to 6 months or -20°C for up to 1 month is recommended, with protection from light.[1]
-
Clearly label the storage location with the compound's name and any known hazards.
2. Preparation of Solutions:
-
All weighing of the solid compound and preparation of solutions must be conducted in a chemical fume hood.
-
This compound is soluble in DMSO at a concentration of 100 mg/mL (179.64 mM), which may require sonication.[1]
-
Use appropriate chemical-resistant spatulas and glassware.
3. Handling and Use:
-
Always wear the recommended PPE when handling this compound in solid or solution form.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, follow your institution's emergency procedures for hazardous chemical spills.
-
Ventilate the area and wash the spill site after the material has been removed.
5. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
